CUR61414
Description
Properties
IUPAC Name |
N-[(3S,5S)-1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N4O5/c1-31(2,3)17-29(36)35(19-22-6-5-7-25(14-22)38-4)24-16-26(30(37)33-12-10-32-11-13-33)34(20-24)18-23-8-9-27-28(15-23)40-21-39-27/h5-9,14-15,24,26,32H,10-13,16-21H2,1-4H3/t24-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHXYKUPFJRJDK-AHWVRZQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)C2CC(N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)N5CCNCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)[C@H]2C[C@H](N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)N5CCNCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439139 | |
| Record name | N-[(3S,5S)-1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334998-36-6 | |
| Record name | CUR 61414 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334998366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(3S,5S)-1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 334998-36-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUR-61414 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/809U4O7OQO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CUR61414: A Deep Dive into its Mechanism of Action as a Hedgehog Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CUR61414 is a potent, cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It exerts its effects by directly targeting and antagonizing Smoothened (Smo), a pivotal G protein-coupled receptor-like protein within the Hh cascade. By binding to Smo, this compound effectively blocks the downstream signaling events that lead to the activation of Gli transcription factors, which are crucial for cellular proliferation and survival in certain cancers. This targeted inhibition has demonstrated significant anti-tumor activity in preclinical models of basal cell carcinoma (BCC), where aberrant Hh signaling is a key driver of tumorigenesis. This compound has been shown to suppress the proliferation of cancer cells and induce apoptosis, leading to the regression of BCC-like lesions, while having minimal effect on normal cells. This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action
The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of several human cancers, most notably basal cell carcinoma. The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched-1 (Ptch-1). In the absence of a ligand, Ptch-1 actively inhibits Smoothened (Smo), preventing it from transducing signals.
This compound's mechanism of action is centered on its direct interaction with Smo. It functions as a Smo antagonist, acting downstream of Ptch-1.[1] This is particularly significant as many BCCs arise from inactivating mutations in Ptch-1, leading to constitutive activation of Smo and the downstream pathway. By directly inhibiting Smo, this compound can bypass the defective Ptch-1 and effectively shut down the oncogenic signaling.[1]
Upon binding to Smo, this compound prevents the activation of the signaling cascade that would normally lead to the dissociation of the Suppressor of Fused (SUFU) from the Gli family of transcription factors (Gli1, Gli2, and Gli3). This results in the Gli proteins remaining in the cytoplasm where they are targeted for proteolytic processing into repressor forms or degradation, thus preventing their translocation to the nucleus and the subsequent transcription of Hh target genes. These target genes include those involved in cell cycle progression, proliferation (e.g., Cyclin D1, N-myc), and cell survival (e.g., Bcl-2).
Quantitative Data
The potency and binding affinity of this compound have been quantified in various assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 100-200 nM | Hh-responsive reporter cell line (s12) | [2] |
| Ki | 44 nM | Smoothened (Smo) binding assay | [2] |
Table 1: In Vitro Potency and Binding Affinity of this compound
| Experimental Model | Treatment | Outcome | Reference |
| In vitro Basal Cell Carcinoma (BCC) model | This compound (1 µM) | Significant decrease in the size and number of basaloid structures | [3] |
| In vitro BCC model | This compound (1 µM) | Significant reduction in proliferation of basaloid nest cells | [3] |
| In vitro BCC model | This compound (1 µM) | Significant increase in apoptosis of basaloid nest cells | [3] |
| UV-induced basaloid lesion model in mice | This compound (5 µM) | Reduction in the number of basaloid lesions | [3] |
Table 2: Preclinical Efficacy of this compound
Signaling Pathway Diagram
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Experimental Protocols
Hedgehog-Responsive Reporter Assay
This assay was utilized to screen for small molecule inhibitors of the Hh pathway.
Cell Line: Hh-responsive reporter cell line (s12).
Protocol:
-
Plate s12 cells in 96-well plates at a density of 20,000–30,000 cells per well.
-
Culture for 24 hours in DMEM supplemented with 10% FBS, penicillin, streptomycin, and glutamine.
-
Replace the medium with a low-serum medium (0.5% FBS).
-
Add test compounds (e.g., this compound) at desired concentrations in the presence of 0.5 µg/ml of the Hh pathway agonist, Shh-N-octyl.
-
Incubate the plates for 24 hours.
-
Measure luciferase activity using a commercial luciferase assay system (e.g., LucLite kit) according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
In Vitro Basal Cell Carcinoma (BCC) Model
This model was developed to test the efficacy of Hh inhibitors in a tissue context that mimics BCC.
Tissue Source: Embryonic skin punches from Ptc+/--lacZ mice.
Protocol:
-
Generate 4-mm skin punches from embryonic mice.
-
Culture the skin punches in a suitable medium.
-
To induce the formation of basaloid lesions, treat the punches with Shh-N-octyl protein for 6 days.
-
For regression studies, after the initial 6-day induction, continue the culture for an additional 4 days in the presence of Shh-N-octyl with either vehicle (e.g., 0.5% DMSO) or this compound (e.g., 1 µM).
-
For proliferation and apoptosis analysis, after the 6-day induction, treat with vehicle or this compound for 48 hours.
-
Fix, embed, and section the skin punches for histological analysis.
Analysis of Proliferation and Apoptosis
Proliferation Assay (PCNA Staining):
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody against Proliferating Cell Nuclear Antigen (PCNA).
-
Wash and incubate with a biotinylated secondary antibody.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Quantify the number of PCNA-positive cells within the basaloid lesions.
Apoptosis Assay (TUNEL Staining):
-
Deparaffinize and rehydrate the tissue sections.
-
Permeabilize the tissues with proteinase K.
-
Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling).
-
Wash and apply a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen like DAB.
-
Counterstain with a suitable nuclear stain.
-
Quantify the number of TUNEL-positive (apoptotic) cells within the basaloid lesions.
Experimental Workflow Diagram
Caption: Workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a well-characterized inhibitor of the Hedgehog signaling pathway with a clear mechanism of action targeting Smoothened. Its ability to potently inhibit Hh signaling, suppress cell proliferation, and induce apoptosis in preclinical models of basal cell carcinoma underscores its potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of Smo antagonists for the treatment of Hh-driven cancers. Although its clinical development was suspended, the study of this compound has provided valuable insights into the therapeutic targeting of the Hedgehog pathway.
References
CUR61414: An In-Depth Technical Guide to a Hedgehog Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CUR61414 is a potent, cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It functions by directly binding to and antagonizing the G protein-coupled receptor, Smoothened (Smo), a key transducer of the Hh signal.[1][2][3] Identified through high-throughput screening, this compound demonstrated significant promise in preclinical studies, particularly in the context of basal cell carcinoma (BCC), where aberrant Hh pathway activation is a primary oncogenic driver.[1][4][5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative activity data, detailed experimental protocols for its evaluation, and a summary of its clinical development.
Introduction to the Hedgehog Signaling Pathway and this compound
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[8] In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH1) alleviates its inhibition of Smoothened (Smo).[8] This allows Smo to signal downstream, leading to the activation and nuclear translocation of the Gli family of transcription factors, which in turn regulate the expression of Hh target genes.
Dysregulation of the Hh pathway, often through mutations in PTCH1 or SMO, is implicated in the pathogenesis of several cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[8] This has made the pathway an attractive target for therapeutic intervention.
This compound emerged as a synthetic aminoproline-class compound that specifically targets Smo.[1][8] Its ability to inhibit Hh signaling downstream of PTCH1 makes it effective even in cancers driven by inactivating mutations in PTCH1.[1][9] Preclinical studies highlighted its capacity to suppress proliferation and induce apoptosis in cancer cells with activated Hh signaling, while sparing normal cells.[1][9][10][11]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity based on available preclinical data.
| Parameter | Value | Reference |
| IC50 | 100-200 nM | [1][2][10] |
| Ki (for Smoothened) | 44 nM | [1][2][10] |
Table 1: In Vitro Activity of this compound
| Animal Model | Tumor Type | Efficacy | Reference |
| Mouse | UV-induced BCC-like lesions | Shrank existing lesions and blocked the induction of new lesions | [10] |
| Mouse | Ptch+/- embryonic BCC model | Prevented formation and promoted regression of basaloid lesions | [12] |
Table 2: In Vivo Efficacy of this compound
Mechanism of Action
This compound exerts its inhibitory effect on the Hedgehog pathway through direct binding to the Smoothened receptor. Competition studies with the natural Smoothened antagonist cyclopamine and a Smo agonist have confirmed this direct interaction.[12] By binding to Smo, this compound prevents the conformational changes necessary for its activation, thereby blocking the downstream signaling cascade that leads to the activation of Gli transcription factors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Gli-Luciferase Reporter Assay
This assay is used to quantify the activity of the Hedgehog pathway by measuring the transcriptional activity of Gli.
Materials:
-
NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (for normalization).
-
DMEM supplemented with 10% calf serum, penicillin, and streptomycin.
-
Shh-conditioned medium (as a source of Hh ligand).
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Dual-Luciferase® Reporter Assay System (Promega).
-
Luminometer.
Procedure:
-
Seed the Gli-reporter NIH-3T3 cells in a 96-well plate at a density that allows them to reach confluency at the time of the assay.
-
Culture the cells for 24 hours.
-
Replace the medium with low-serum medium (e.g., 0.5% calf serum).
-
Add Shh-conditioned medium to stimulate the Hedgehog pathway.
-
Concurrently, treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate for 30-48 hours.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® kit.
-
Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Calculate the ratio of firefly to Renilla luciferase activity to normalize for cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Smoothened Binding Assay
This assay measures the direct binding of this compound to the Smoothened receptor. A competitive binding format is often used with a fluorescently labeled ligand.
Materials:
-
HEK293T cells.
-
Expression vector for Smoothened (e.g., with an N-terminal tag for detection).
-
BODIPY-cyclopamine (fluorescently labeled Smo antagonist).
-
This compound stock solution (in DMSO).
-
Poly-D-lysine coated 96-well plates.
-
Fluorescence plate reader or high-content imaging system.
Procedure:
-
Seed HEK293T cells on poly-D-lysine coated plates.
-
Transfect the cells with the Smoothened expression vector.
-
Allow 24 hours for protein expression.
-
Wash the cells with a suitable buffer (e.g., Opti-MEM).
-
Add a fixed concentration of BODIPY-cyclopamine to the cells.
-
Simultaneously, add increasing concentrations of unlabeled this compound to compete for binding.
-
Incubate for 1-2 hours at 37°C.
-
Wash the cells to remove unbound ligands.
-
Measure the fluorescence intensity in each well using a plate reader or quantify cell-associated fluorescence using a high-content imager.
-
The displacement of BODIPY-cyclopamine by this compound indicates competitive binding. The data can be used to calculate the Ki value.
In Vitro Basal Cell Carcinoma (BCC) Model
This organotypic culture system models the growth of BCC-like lesions and can be used to assess the efficacy of inhibitors.
Materials:
-
Embryonic mouse skin explants or human skin biopsies.
-
Cell culture inserts.
-
Keratinocyte growth medium.
-
Shh protein or Shh-expressing cells to induce basaloid nests.
-
This compound stock solution (in DMSO).
-
Histology reagents (formalin, paraffin, H&E stain).
-
Antibodies for immunohistochemistry (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis).
Procedure:
-
Place skin explants on cell culture inserts at the air-liquid interface.
-
To induce BCC-like lesions, treat the cultures with Shh protein or co-culture with Shh-expressing cells.
-
After the formation of basaloid nests (typically 5-7 days), treat the cultures with this compound or vehicle control.
-
Continue the treatment for an additional 4-7 days, replacing the medium and compound every 2-3 days.
-
Fix the explants in formalin and embed in paraffin.
-
Section the tissue and perform Hematoxylin and Eosin (H&E) staining to visualize the morphology of the basaloid lesions.
-
Perform immunohistochemistry for markers of proliferation (Ki67) and apoptosis (cleaved caspase-3) to assess the effect of this compound on these processes within the lesions.
Chick Neural Plate Explant Assay
This ex vivo assay assesses the effect of Hh pathway inhibitors on the differentiation of neural progenitors, which is dependent on a gradient of Shh signaling.
Materials:
-
Fertilized chicken eggs, incubated to Hamburger-Hamilton (HH) stage 10-11.
-
Collagen matrix.
-
Shh protein.
-
This compound stock solution (in DMSO).
-
Antibodies against neural fate markers (e.g., Pax7, Nkx2.2).
-
Fixative (e.g., 4% paraformaldehyde).
-
Fluorescence microscope.
Procedure:
-
Dissect the intermediate region of the neural tube from HH stage 10-11 chick embryos.
-
Embed the neural plate explants in a collagen matrix.
-
Culture the explants in the presence of Shh protein to induce ventral neural fates.
-
Treat the explants with different concentrations of this compound or vehicle control.
-
Culture for 24-48 hours.
-
Fix the explants and perform whole-mount immunostaining for Pax7 (a dorsal marker repressed by high Hh signaling) and Nkx2.2 (a ventral marker induced by Hh signaling).
-
Image the explants using a fluorescence microscope and quantify the expression domains of the markers to assess the inhibitory effect of this compound on Shh-mediated neural patterning.[13]
Visualizations
Hedgehog Signaling Pathway and the Action of this compound
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Experimental Workflow for In Vitro Efficacy Testing of this compound
Caption: Workflow for the preclinical in vitro and ex vivo evaluation of this compound.
Clinical Development and Future Perspectives
A Phase I clinical trial was initiated to evaluate the safety and efficacy of a topically applied formulation of this compound for the treatment of superficial or nodular BCC in humans.[10] Despite promising preclinical results in mouse models, the topical formulation did not demonstrate clinical activity.[10] Analysis of the human BCC lesions post-treatment showed no change in the expression of the Hh target gene GLI1, indicating a lack of sufficient drug exposure at the tumor site.[10] Consequently, the clinical development of this compound was suspended.[8][9]
The challenges encountered with the topical delivery of this compound highlight the complexities of translating preclinical findings, particularly with topical agents, from mouse models to human patients. Differences in skin physiology and drug penetration are likely contributing factors. While this compound itself did not progress to later-stage clinical trials, the research and development efforts surrounding it have contributed valuable knowledge to the field of Hh pathway inhibitors. The compound remains a useful tool for in vitro and in vivo studies of Hedgehog signaling. Future development of Smoothened inhibitors may require a focus on optimizing drug delivery systems or exploring systemic administration for certain cancer types.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CUR-61414 [bio-gems.com]
- 3. Characterisation of a novel in vitro model of Basal cell carcinoma (BCC) through stable PTCH1 suppression in immortalised human keratinocytes [qmro.qmul.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a small molecule inhibitor of the hedgehog signaling pathway: effects on basal cell carcinoma-like lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. identification-of-a-small-molecule-inhibitor-of-the-hedgehog-signaling-pathway-effects-on-basal-cell-carcinoma-like-lesions - Ask this paper | Bohrium [bohrium.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Superficial or Nodular Basal Cell Carcinoma with Topically Formulated Small Molecule Inhibitor of Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
The Cellular Target of CUR61414: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUR61414 is a potent, cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues.[3][4] However, aberrant reactivation of Hh signaling is a key driver in the pathogenesis of certain cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[5][6] this compound was identified through high-throughput screening for its ability to block Hh pathway activity and has been investigated as a potential therapeutic agent for these malignancies.[7][8] This technical guide provides an in-depth overview of the cellular target of this compound, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.
The Primary Cellular Target: Smoothened (Smo)
The direct cellular target of this compound is the seven-transmembrane protein Smoothened (Smo), a key signal transducer in the Hedgehog pathway.[1][5][9] this compound is a synthetic antagonist that binds to and inhibits the activity of Smo.[2][10] This interaction has been demonstrated through competition studies with known Smo ligands, such as cyclopamine and Smo agonists.[7] By targeting Smo, this compound effectively blocks the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of Hh target genes.[3][4]
Quantitative Data: Potency and Binding Affinity
The inhibitory activity and binding affinity of this compound for Smoothened have been quantified in various assays. The following table summarizes the key quantitative data available in the literature.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 100-200 nM | Shh-Light II Cells | [1] |
| 0.2 µM | Murine S12 Cells (Gli-luciferase assay) | [8] | |
| 1.5 µM | Human HEPM Cells (Gli-luciferase assay) | [8] | |
| Kᵢ | 44 nM | Selective binding to Smoothened | [1][9] |
Table 1: Quantitative analysis of this compound's inhibitory activity and binding affinity.
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH).[4] In the absence of a ligand, PTCH inhibits the activity of Smoothened.[3] Binding of Hh to PTCH alleviates this inhibition, allowing Smo to activate a downstream signaling cascade that culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3).[11] Activated Gli proteins translocate to the nucleus and induce the expression of Hh target genes, which are involved in cell proliferation, survival, and differentiation.[4][10]
This compound acts as an antagonist of Smoothened, thereby blocking the pathway even in the presence of an activating Hh signal or in cases where PTCH is mutated and non-functional, a common occurrence in BCC.[2][5] By inhibiting Smo, this compound prevents the activation of Gli transcription factors, leading to a suppression of Hh target gene expression.[7] This ultimately results in the inhibition of proliferation and the induction of apoptosis in cancer cells that are dependent on aberrant Hh signaling for their growth and survival.[1][2][12]
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments that identified and characterized the cellular target of this compound are proprietary to the conducting research institutions and not fully available in the public domain. However, the principles and general methodologies of the key assays are described below.
High-Throughput Screening with a GLI-Luciferase Reporter Assay
This assay was instrumental in the initial identification of this compound as a Hedgehog pathway inhibitor.[7]
Principle: This cell-based assay utilizes a reporter gene system to measure the activity of the Hedgehog signaling pathway. Cells are engineered to express the firefly luciferase enzyme under the control of a promoter containing binding sites for the Gli transcription factor. Activation of the Hh pathway leads to Gli-mediated transcription of the luciferase gene, resulting in light emission that can be quantified.
General Methodology:
-
Cell Culture: Mouse C3H10T1/2 cells, which are responsive to Hh signaling, are stably transfected with a Gli-responsive luciferase reporter construct.
-
Compound Treatment: Cells are plated in multi-well plates and treated with a library of small molecules, including this compound, at various concentrations.
-
Pathway Activation: The Hedgehog pathway is activated, typically by the addition of a Smoothened agonist or conditioned media containing the Shh ligand.
-
Luciferase Assay: After an incubation period, the cells are lysed, and a luciferase substrate is added.
-
Data Acquisition: The luminescence produced is measured using a luminometer. A decrease in luminescence in the presence of a compound indicates inhibition of the Hedgehog pathway.
Competitive Radioligand Binding Assay
This assay was employed to demonstrate the direct binding of this compound to Smoothened and to determine its binding affinity (Kᵢ).
Principle: This assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor (Smoothened). The amount of radioactivity bound to the receptor is inversely proportional to the affinity and concentration of the competing compound.
General Methodology:
-
Membrane Preparation: Cell membranes expressing Smoothened are prepared from a suitable cell line.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled Smoothened ligand (e.g., ³H-cyclopamine) and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that displaces 50% of the radiolabeled ligand) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion
The primary cellular target of this compound is unequivocally the Smoothened receptor, a central component of the Hedgehog signaling pathway. By directly binding to and antagonizing Smo, this compound effectively abrogates the oncogenic signaling cascade in cancers driven by aberrant Hh pathway activation. The potent inhibitory activity and selective binding of this compound to Smoothened have been well-characterized through a variety of in vitro assays. This detailed understanding of its mechanism of action provides a solid foundation for further research and development of Smoothened inhibitors as targeted cancer therapeutics.
References
- 1. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 4. Kozielewicz lab - A NanoBRET-Based Binding Assay for Smoothened Allows [kozielewicz.com]
- 5. web.stanford.edu [web.stanford.edu]
- 6. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CUR61414: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUR61414 is a potent and cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] As a synthetic aminoproline class compound, it has been investigated for its potential therapeutic applications, particularly in the context of cancers driven by aberrant Hh pathway activation, such as basal cell carcinoma (BCC).[2][3] This document provides a comprehensive overview of the structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound.
Structure and Physicochemical Properties
This compound is characterized by a specific chemical structure that enables its interaction with the Smoothened (Smo) receptor. Its properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[(3S,5S)-1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide | |
| Molecular Formula | C₃₁H₄₂N₄O₅ | |
| Molecular Weight | 550.7 g/mol | |
| CAS Number | 334998-36-6 | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO and ethanol | |
| Purity | >98% |
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers. The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor-like molecule Smoothened (Smo). The activation of Smo leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[4]
This compound functions as an antagonist of the Hh pathway by directly binding to Smoothened.[4] This interaction prevents the conformational changes in Smo that are necessary for its activation, thereby blocking the downstream signaling cascade.[4]
Figure 1: Simplified Hedgehog signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified in various assays.
| Parameter | Value | Assay | Reference |
| IC₅₀ | 100-200 nM | Hedgehog-reporter assay (s12 cells) | [1][2] |
| Kᵢ | 44 nM | Smoothened binding assay | [1] |
Key Experimental Findings and Protocols
Hedgehog-Reporter Assay
This assay is used to quantify the activity of the Hedgehog pathway in response to inhibitors.
Experimental Workflow:
Figure 2: Workflow for the Hedgehog-reporter assay to evaluate this compound activity.
Detailed Protocol:
-
Cell Culture: An Hh-responsive reporter cell line, s12, was utilized.[5] Cells were plated in 96-well plates at a density of 20,000–30,000 cells per well.[5] They were grown for 24 hours in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin/glutamine.[5]
-
Treatment: The growth medium was replaced with a low serum medium containing 0.5% FBS.[5] this compound was added at various concentrations in the presence of 0.5 µg/ml of a highly active form of the Sonic Hedgehog protein (ShhOCT).[5]
-
Luciferase Assay: After a 24-hour incubation period, luciferase activity was measured using a commercial kit (e.g., LucLite kit).[5] The IC₅₀ value, the concentration of this compound that inhibits 50% of the Hh-induced luciferase activity, was then determined.[5]
Chick Neural Plate Explant Assay
This ex vivo assay confirms the inhibitory effect of this compound on Hh-induced cell fate decisions in a developing tissue context.
Detailed Protocol:
-
Embryo Staging and Dissection: Fertilized chicken eggs are incubated to the desired developmental stage, typically Hamburger-Hamilton (HH) stage 4.[6] The embryos are explanted, and the neural plate is dissected.
-
Explant Culture: The neural plate explants are cultured in a suitable medium.
-
Treatment: Explants are treated with Shh protein to induce the expression of ventral neural markers, such as Nkx2.2.[5] Concurrently, varying concentrations of this compound are added to assess its inhibitory effect.
-
Analysis: After a defined culture period (e.g., 48 hours), the expression of neural markers is analyzed, typically by immunohistochemistry or in situ hybridization. This compound was shown to reverse the Shh-induced expression of these markers.[5]
In Vitro Skin Punch Culture Model of Basal Cell Carcinoma
This model utilizes skin biopsies from genetically engineered mice that are predisposed to developing BCC-like lesions to test the efficacy of Hh inhibitors.
Experimental Workflow:
Figure 3: Workflow for the in vitro skin punch culture model to assess this compound efficacy.
Detailed Protocol:
-
Tissue Collection: 4 mm skin punch biopsies are taken from UV-irradiated Ptch+/- heterozygous mice, which develop basaloid lesions resembling BCC.[5]
-
Culture and Treatment: The skin punches are cultured in an appropriate medium. They are then treated with this compound (e.g., 1 µM) or a vehicle control.
-
Histological Analysis: After the treatment period, the biopsies are fixed, embedded in paraffin, and sectioned.[5]
-
Immunohistochemistry for Proliferation (PCNA):
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval, for example, by heating sections in 10mM Tris with 1mM EDTA, pH 9.0, for 45 minutes at 95°C.[7]
-
Incubate with a primary antibody against Proliferating Cell Nuclear Antigen (PCNA).
-
Use a standard secondary antibody detection system.
-
Counterstain and mount.
-
-
TUNEL Assay for Apoptosis:
-
Deparaffinize and rehydrate tissue sections.
-
Permeabilize the tissue, for instance, with Proteinase K.
-
Incubate with the TdT reaction mix, which labels the 3'-OH ends of fragmented DNA.[8]
-
Detect the labeled DNA fragments using a fluorescently labeled antibody or streptavidin conjugate.[8]
-
Counterstain and mount.
-
-
Quantification: The number of PCNA-positive (proliferating) and TUNEL-positive (apoptotic) cells within the basaloid lesions is counted and expressed as a percentage of the total number of cells.[5]
In Vivo Studies in a Mouse Model of BCC
The therapeutic potential of this compound has also been evaluated in a genetically engineered mouse model of BCC.
Detailed Protocol:
-
Animal Model: Ptch1+/- K14CreER p53 fl/fl mice, which develop BCCs, were used.
-
Topical Formulation: this compound was formulated as a 3.5% (wt/wt) topical aqueous base cream. An aqueous cream typically consists of an oil-in-water emulsion containing paraffins, emulsifying agents, and purified water.[4][9]
-
Treatment Regimen: The cream was applied topically to the tumors twice daily, five days a week, for up to 42 days.[10]
-
Efficacy Evaluation: Tumor size was measured regularly. At the end of the study, tumors were excised for histological and molecular analysis, including the assessment of Hh target gene expression (e.g., Gli1).[10]
Results Summary:
| Finding | Experimental Model | Reference |
| Inhibition of Hh-induced luciferase activity (IC₅₀ = 100-200 nM) | Hedgehog-reporter assay (s12 cells) | [1][2] |
| Reversal of Shh-induced neural marker expression | Chick neural plate explant assay | [5] |
| Regression of pre-formed BCC-like structures | In vitro skin punch culture | [5] |
| Inhibition of proliferation (decreased PCNA staining) in basaloid nests | In vitro skin punch culture | [5] |
| Induction of apoptosis (increased TUNEL staining) in basaloid nests | In vitro skin punch culture | |
| Significant tumor regression | In vivo topical application in a mouse model of BCC | [10] |
| Down-regulation of Gli1 expression in normal mouse skin | In vivo depilatory mouse model | [10] |
Conclusion
This compound is a well-characterized inhibitor of the Hedgehog signaling pathway with demonstrated activity in a range of preclinical models. Its ability to antagonize Smoothened and consequently suppress downstream signaling makes it a valuable tool for research into Hh-driven processes and a potential candidate for therapeutic development, particularly for topical treatment of skin cancers like basal cell carcinoma. The detailed experimental protocols provided herein offer a foundation for further investigation into the biological effects and therapeutic applications of this compound.
References
- 1. Commissioned Paper: Topical Dosage Form Development and Evaluation - Compounded Topical Pain Creams - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Novel Hedgehog pathway targets against Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. PCNA (Proliferating Cell Nuclear Antigen) Monoclonal Antibody (PCNA, 694) (5111-MSM2-P1) [thermofisher.com]
- 8. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 9. medicines.org.uk [medicines.org.uk]
- 10. Targeting Superficial or Nodular Basal Cell Carcinoma with Topically Formulated Small Molecule Inhibitor of Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CUR61414: Discovery, Mechanism, and Clinical History
For Researchers, Scientists, and Drug Development Professionals
Abstract
CUR61414 is a novel, potent, and cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] Identified through high-throughput screening, this aminoproline class compound selectively binds to the G protein-coupled receptor-like protein Smoothened (Smo), a key transducer of the Hh signal.[1] Preclinical studies demonstrated the potential of this compound in treating cancers driven by aberrant Hh pathway activation, particularly basal cell carcinoma (BCC). However, these promising early results did not translate into clinical efficacy in a Phase I trial of a topical formulation. This guide provides a comprehensive technical overview of this compound, from its initial discovery to its clinical evaluation, with a focus on the experimental methodologies and quantitative data that have defined its scientific journey.
Discovery and Initial Characterization
This compound was identified from a high-throughput screen of over 100,000 compounds using a Gli-luciferase reporter assay in mouse C3H10T1/2 cells. This assay is a standard method for identifying modulators of the Hh pathway, as Gli transcription factors are the terminal effectors of the signaling cascade.
Quantitative Data Summary
The following table summarizes the key quantitative parameters that define the potency and binding affinity of this compound.
| Parameter | Value | Description |
| IC50 | 100-200 nM | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit the Hh signaling pathway by 50%.[1][2] |
| Ki | 44 nM | The inhibition constant, indicating the binding affinity of this compound to its target, Smoothened (Smo).[1][2] |
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues. Its aberrant reactivation is a known driver of several cancers, including basal cell carcinoma.
Signaling Pathway Diagram
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of Smoothened (Smo). Ligand binding to PTCH relieves this inhibition, allowing Smo to activate the Gli family of transcription factors (Gli1, Gli2, and Gli3), which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
This compound acts by directly binding to and antagonizing the activity of Smo.[2] This prevents the downstream activation of Gli transcription factors, thereby inhibiting the pro-proliferative and anti-apoptotic effects of the Hh pathway in cancer cells.
Preclinical Evaluation
The efficacy of this compound was evaluated in several preclinical models, primarily focused on basal cell carcinoma.
Key Preclinical Experiments and Protocols
This cell-based assay was fundamental to the discovery and characterization of this compound.
-
Objective: To quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of Gli.
-
Methodology:
-
Cell Line: Mouse C3H10T1/2 cells, which are responsive to Hh signaling, were stably transfected with a luciferase reporter gene under the control of a Gli-responsive promoter.
-
Treatment: Cells were treated with a Hh pathway agonist (e.g., Shh-conditioned media or a Smo agonist like SAG) in the presence or absence of varying concentrations of this compound.
-
Measurement: Luciferase activity was measured using a luminometer. A decrease in luciferase activity in the presence of this compound indicated inhibition of the Hh pathway.
-
-
Experimental Workflow:
Caption: Workflow for the Gli-luciferase reporter assay to screen for Hedgehog pathway inhibitors.
To assess the therapeutic potential of this compound in a more disease-relevant context, in vitro models of BCC were developed.
-
Objective: To determine the effect of this compound on the proliferation and apoptosis of BCC-like lesions.
-
Methodology:
-
Model System: Two primary models were used: embryonic skin punches from Ptch1+/- mice treated with Shh protein to induce basaloid nests, and skin from adult Ptch1+/- mice with UV-induced microscopic BCCs.[3]
-
Treatment: The skin cultures were treated with this compound.
-
Analysis: The effects on the BCC-like lesions were assessed through histological analysis, including H&E staining for morphology, PCNA staining for proliferation, and TUNEL staining for apoptosis.
-
-
Results: In these models, this compound was shown to arrest the proliferation of basal cells within the BCC-like lesions and induce apoptosis, leading to the regression of the lesions without affecting the surrounding normal skin cells.[4]
Clinical Development
Based on the promising preclinical data, a topical formulation of this compound was advanced to a Phase I clinical trial for the treatment of superficial or nodular BCC in humans.
Phase I Clinical Trial
-
Study Design: A Phase I, double-blind, randomized, placebo-controlled, multicenter study.[3]
-
Objective: To evaluate the safety, tolerability, and clinical activity of topically applied this compound.
-
Patient Population: Patients with superficial or nodular basal cell carcinomas.
-
Results: The topical formulation of this compound was found to be safe and well-tolerated. However, it demonstrated no clinical activity in the human BCC lesions.[3] Post-treatment analysis of the lesions showed no change in the expression of GLI1, a downstream target of the Hh pathway, indicating a lack of drug exposure at the target site.[3]
Clinical Trial Data Summary
| Endpoint | Result |
| Safety and Tolerability | Good |
| Clinical Activity (Complete Clearance) | No significant difference from placebo |
| Target Engagement (GLI1 Expression) | No significant change |
Conclusion and Future Directions
This compound is a potent and selective inhibitor of the Hedgehog signaling pathway that showed significant promise in preclinical models of basal cell carcinoma. The failure to translate this efficacy into a clinical setting with a topical formulation highlights the challenges of drug delivery and the potential differences in skin penetration and metabolism between murine models and human subjects. While the clinical development of this specific molecule was halted, the discovery and investigation of this compound have provided valuable insights into the therapeutic potential of targeting the Hedgehog pathway in cancer and have underscored the critical importance of formulation and bioavailability in the development of topical oncology drugs. Future research in this area may focus on developing more effective delivery systems for Smoothened inhibitors or exploring their use in combination with other therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CUR 61414, Hedgehog signaling pathway antagonist (CAS 334998-36-6) | Abcam [abcam.com]
- 3. Targeting Superficial or Nodular Basal Cell Carcinoma with Topically Formulated Small Molecule Inhibitor of Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]
CUR61414: A Technical Guide for Investigating the Hedgehog Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CUR61414, a potent and cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway. This document details its mechanism of action, quantitative parameters, and established experimental protocols for its use as a research tool in studying Hedgehog signaling, particularly in the context of oncology and developmental biology.
Introduction to the Hedgehog Pathway and this compound
The Hedgehog signaling pathway is a crucial regulator of cellular processes during embryonic development.[1] In adult organisms, the pathway is mostly quiescent but can be reactivated in tissue repair and regeneration. Aberrant activation of the Hh pathway is a known driver in several human cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[2]
The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). This binding relieves the inhibition that PTCH exerts on Smoothened (SMO), a G protein-coupled receptor-like molecule.[1] The disinhibition of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the Gli family of transcription factors, which in turn regulate the expression of Hh target genes.
This compound is a synthetic, small-molecule aminoproline compound that acts as a potent antagonist of the Hh pathway.[3][4] It exerts its inhibitory effect by directly binding to and antagonizing the activity of SMO.[5][6] This makes this compound a valuable tool for dissecting the roles of Hh signaling in both normal physiology and disease states.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound, providing a basis for experimental design and comparison with other Hh pathway modulators.
| Parameter | Value | Species/System | Reference(s) |
| IC₅₀ | 100-200 nM | Hh-responsive reporter cell line | [3][4] |
| Kᵢ (for Smoothened) | 44 nM | Not specified | [3][4] |
Signaling Pathways and Mechanism of Action
This compound functions as a direct antagonist of Smoothened, a central component of the Hedgehog signaling cascade. By binding to SMO, this compound prevents its activation, even in the presence of an upstream stimulus (i.e., Hh ligand binding to PTCH or inactivating mutations in PTCH). This blockade of SMO activation halts the downstream signaling events, ultimately preventing the nuclear translocation of Gli transcription factors and the expression of Hh target genes.
Figure 1. The Hedgehog signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments that have been successfully used to characterize the activity of this compound.
Hedgehog Signaling Reporter Assay
This assay is used to quantify the inhibitory activity of compounds on the Hh pathway in a cell-based system.
-
Cell Line: An Hh-responsive reporter cell line, such as the 's12' cell line, is used.[7] These cells are engineered to express a reporter gene (e.g., luciferase) under the control of a Gli-responsive promoter.
-
Protocol:
-
Seed the Hh-responsive reporter cells in a 96-well plate and allow them to adhere overnight.
-
The following day, replace the medium with a low-serum medium.
-
Add a known concentration of an Hh pathway agonist, such as a Sonic Hedgehog (Shh)-conditioned medium or a small molecule agonist like SAG, to stimulate the pathway.
-
Concurrently, treat the cells with a serial dilution of this compound (or a vehicle control, e.g., DMSO).
-
Incubate the plate for 24-48 hours to allow for reporter gene expression.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.
-
Plot the reporter activity against the log concentration of this compound to determine the IC₅₀ value.
-
In Vitro Basal Cell Carcinoma (BCC) Model
This ex vivo model uses skin explants to study the effects of Hh pathway inhibitors on BCC-like lesions.
-
Model System: Skin punches from Ptch+/- heterozygous mice that have been exposed to UV radiation to induce the formation of microscopic BCC-like lesions.[3] These mice often carry a lacZ reporter gene under the control of the Ptch1 promoter, allowing for visualization of Hh pathway activity.
-
Protocol:
-
Harvest 4 mm skin punches from the dorsal skin of UV-irradiated Ptch+/- mice.
-
Culture the skin punches in an appropriate medium.
-
Treat the skin punches with this compound (e.g., 5 µM) or a vehicle control for a specified period (e.g., 4 days).[3]
-
Analysis of Lesion Regression:
-
Fix the skin punches and perform whole-mount X-gal staining.
-
Count the number of blue-stained basaloid lesions under a microscope. A reduction in the number and size of lesions in the this compound-treated group indicates efficacy.[3]
-
-
Analysis of Proliferation and Apoptosis:
-
Fix, embed, and section the skin punches.
-
Perform immunohistochemistry for a proliferation marker, such as Proliferating Cell Nuclear Antigen (PCNA).[3]
-
Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells.[3]
-
Quantify the percentage of PCNA-positive and TUNEL-positive cells within the basaloid nests to determine the effect of this compound on cell proliferation and apoptosis.
-
-
Figure 2. Experimental workflow for the in vitro Basal Cell Carcinoma model.
In Vivo Topical Application in a Murine BCC Model
This protocol describes the use of a topical formulation of this compound in a genetically engineered mouse model of BCC.
-
Model System: Ptch1+/- K14CreER p53 fl/fl mice, a genetically engineered model that develops BCCs.
-
Topical Formulation: this compound can be formulated in a topical aqueous base cream (e.g., 3.5% wt/wt).[3]
-
Protocol:
-
Apply the this compound cream or a placebo cream topically to the BCCs on the dorsal skin of the mice.
-
The treatment can be administered twice daily, 5 days a week, for a period of up to 42 days.[3]
-
Analysis of Tumor Regression:
-
Monitor tumor size throughout the treatment period using calipers.
-
At the end of the study, harvest the tumors for histological analysis to assess tumor regression and changes in morphology.
-
-
Analysis of Hh Pathway Inhibition:
-
Harvest tumor tissue and extract RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of the Hh target gene Gli1. A reduction in Gli1 mRNA levels in the this compound-treated tumors indicates target engagement and pathway inhibition.
-
-
Summary and Conclusion
This compound is a well-characterized and potent inhibitor of the Hedgehog signaling pathway, acting as a direct antagonist of Smoothened. Its utility has been demonstrated in a variety of in vitro and in vivo models, making it an invaluable tool for researchers studying the role of Hh signaling in development and disease. The experimental protocols outlined in this guide provide a solid foundation for utilizing this compound to investigate the intricacies of the Hedgehog pathway and to explore its potential as a therapeutic target.
Figure 3. Mechanism of this compound as a direct antagonist of Smoothened.
References
- 1. Effect of ultraviolet-B radiation on the in vivo growth of murine melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Superficial or Nodular Basal Cell Carcinoma with Topically Formulated Small Molecule Inhibitor of Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A cell-based bioluminescence reporter assay of human Sonic Hedgehog protein autoprocessing to identify inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.stanford.edu [web.stanford.edu]
- 7. pnas.org [pnas.org]
An In-depth Technical Guide to CUR61414 for Basic Science Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUR61414 is a potent, cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] It belongs to the aminoproline class of compounds and has been a valuable tool in basic science research to investigate the roles of Hh signaling in development and disease, particularly in cancers such as basal cell carcinoma (BCC).[1] Dysregulated Hh signaling is a critical driver in the pathogenesis of BCC, making it a key therapeutic target.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its application in basic science research. While preclinical studies in murine models demonstrated significant anti-tumor efficacy, it is important to note that a topical formulation of this compound did not show clinical activity in human superficial or nodular BCCs in a Phase I clinical study.[2]
Mechanism of Action
This compound exerts its inhibitory effect on the Hedgehog signaling pathway by directly binding to and antagonizing Smoothened (Smo), a seven-transmembrane receptor-like protein.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (Ptch) alleviates the inhibition of Smo by Ptch. This allows Smo to transduce the signal downstream, leading to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which in turn regulate the expression of Hh target genes that control cell proliferation, survival, and differentiation.
This compound acts downstream of Ptch, and by binding to Smo, it prevents the activation of the downstream signaling cascade, even in instances of inactivating mutations in Ptch that would otherwise lead to constitutive pathway activation.[1] This targeted inhibition of Smo makes this compound a specific tool for studying Smo-dependent Hh signaling.
Figure 1: Hedgehog signaling pathway and the inhibitory action of this compound.
Quantitative Data
The biological activity of this compound has been quantified in various assays. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 100-200 nM | Hedgehog Reporter Assay | [1] |
| Kᵢ | 44 nM | Smoothened Binding Assay | [1] |
Table 1: In Vitro Potency of this compound
| Experimental Model | Treatment | Outcome | Quantitative Result | Reference |
| Murine BCC Model (Ptch1+/-K14-CreER2 p53fl/fl mice) | Topical this compound | Tumor Size | ~60% decrease in tumor diameter | [2] |
| Murine BCC Model (Ptch1+/-K14-CreER2 p53fl/fl mice) | Topical this compound | Cell Proliferation | Significant reduction in Ki67 staining (p=0.034) | [2] |
| UV-induced Basaloid Lesions in Ptc+/--lacZ mouse skin punches | This compound | Apoptosis | Significant increase in apoptotic nuclei | [1] |
| Shh-induced Basaloid Nests in embryonic skin punches | 1 µM this compound | Cell Proliferation | Inhibition of proliferation (PCNA staining) | [1] |
| Ptc-Null (Tera-28) cells | 1 µM this compound | Gli1 mRNA Expression | Strong inhibition | [1] |
Table 2: Preclinical Efficacy of this compound in Basal Cell Carcinoma Models
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Hedgehog Signaling Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of this compound on the Hedgehog signaling pathway.
Figure 2: Workflow for a Hedgehog signaling luciferase reporter assay.
Methodology:
-
Cell Culture: Culture Hedgehog-responsive reporter cells (e.g., Shh-LIGHT2 cells, which contain a Gli-responsive luciferase reporter construct) in appropriate growth medium.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Starve the cells in a low-serum medium for several hours.
-
Add a Hedgehog pathway agonist, such as Sonic Hedgehog conditioned medium or a small molecule agonist like SAG (Smoothened Agonist).
-
Concurrently, add this compound at a range of concentrations (e.g., from 1 nM to 10 µM) to different wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plates for 24 to 48 hours to allow for luciferase expression.
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate solution to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase readings to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Quantitative Real-Time PCR (qRT-PCR) for Gli1 Expression
This protocol is used to measure the effect of this compound on the mRNA levels of the Hedgehog target gene, Gli1.
Methodology:
-
Cell Culture and Treatment: Culture cells with an active Hedgehog pathway (e.g., Ptch-null cells or cells stimulated with a Hh agonist). Treat the cells with this compound at the desired concentration and for the appropriate duration.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, Gli1-specific primers, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).
-
Run the qRT-PCR reaction in a real-time PCR cycler.
-
Include a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
-
Data Analysis: Calculate the relative expression of Gli1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated control.
In Vitro 3D Basal Cell Carcinoma Model
This model mimics the three-dimensional architecture of BCC and is useful for evaluating the efficacy of inhibitors like this compound. One approach involves treating embryonic skin explants with Shh to induce basaloid nests.
Methodology:
-
Skin Explant Culture:
-
Isolate skin from mouse embryos (e.g., E14.5).
-
Create 4-mm skin punches and place them on a culture insert at the air-liquid interface.
-
Culture the explants in a suitable medium.
-
-
Induction of Basaloid Nests: Add recombinant Sonic Hedgehog protein (ShhOCT) to the culture medium to induce the formation of BCC-like basaloid nests over several days (e.g., 6 days).
-
Treatment with this compound: After the formation of basaloid nests, treat the skin explants with this compound at the desired concentration (e.g., 1 µM) for a specified period (e.g., 48 hours to 4 days).
-
Analysis:
-
Fix the skin explants in formalin and embed them in paraffin.
-
Section the embedded tissue and perform histological analysis (e.g., H&E staining) to observe the morphology of the basaloid nests.
-
Perform immunohistochemistry for proliferation (PCNA) and apoptosis (TUNEL) markers.
-
Proliferation and Apoptosis Assays in Skin Tissue
a) PCNA Staining for Proliferation
Proliferating Cell Nuclear Antigen (PCNA) is a marker for cells in the G1/S phase of the cell cycle.
Methodology:
-
Tissue Preparation: Use paraffin-embedded sections of skin explants or biopsies.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval by heating the slides in a citrate buffer.
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody against PCNA.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chromogenic substrate (e.g., DAB) to visualize the staining.
-
Counterstain with hematoxylin.
-
-
Analysis: Quantify the number of PCNA-positive cells within the basaloid nests or tumor areas and compare between this compound-treated and control groups.
b) TUNEL Assay for Apoptosis
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
Methodology:
-
Tissue Preparation: Use paraffin-embedded sections of skin explants or biopsies.
-
Permeabilization: Deparaffinize, rehydrate, and permeabilize the tissue sections.
-
TUNEL Reaction:
-
Incubate the sections with Terminal deoxynucleotidyl transferase (TdT) and a solution of labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP).
-
If using biotin-dUTP, follow with an incubation with streptavidin-HRP and a chromogenic substrate.
-
If using a fluorescently labeled dUTP, visualize directly using a fluorescence microscope.
-
-
Analysis: Quantify the number of TUNEL-positive (apoptotic) cells within the basaloid nests or tumor areas and compare between this compound-treated and control groups.
Summary and Conclusion
This compound is a well-characterized inhibitor of the Hedgehog signaling pathway that acts by directly antagonizing Smoothened. Its utility in basic science research is underscored by its potent and specific inhibition of Hh signaling, which has been demonstrated in a variety of in vitro and in vivo models. This technical guide provides researchers with the necessary information and protocols to effectively utilize this compound as a tool to probe the function of the Hedgehog pathway in normal and pathological processes. While its preclinical efficacy in mouse models of basal cell carcinoma was promising, the lack of clinical activity in a Phase I trial for topical application highlights the challenges in translating preclinical findings to human therapies and underscores the importance of further research into drug delivery and species-specific differences in drug response.
References
- 1. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Superficial or Nodular Basal Cell Carcinoma with Topically Formulated Small Molecule Inhibitor of Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Activity of CUR61414: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUR61414 is a potent and cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. The information presented is intended to support further research and drug development efforts targeting the Hedgehog pathway, which is aberrantly activated in various cancers, most notably basal cell carcinoma (BCC).[2][3]
Mechanism of Action
This compound exerts its inhibitory effect on the Hedgehog signaling pathway by directly binding to and antagonizing Smoothened (Smo), a key transmembrane protein in the pathway.[1][4][5] In the canonical Hh pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to its receptor Patched (PTCH) alleviates the inhibition of Smoothened.[5] This allows Smo to transduce the signal downstream, ultimately leading to the activation of the GLI family of transcription factors and the expression of Hh target genes that drive cell proliferation and survival.[5][6] this compound selectively binds to Smo with a high affinity, preventing its activation even in the presence of an upstream stimulus, thereby blocking the entire downstream signaling cascade.[1][4][7]
Quantitative Biological Activity
The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Hh-Reporter Assay | Shh-Light II | IC50 | 100-200 nM | [1][4] |
| Hh-Reporter Assay | C3H10T1/2 | IC50 | 300 nM | [1] |
| Smoothened Binding | - | Ki | 44 nM | [1] |
Table 2: Effects of this compound on Basaloid Lesions in an In Vitro BCC Model
| Treatment | Effect on Proliferation (% PCNA-positive cells) | Effect on Apoptosis (% TUNEL-positive cells) | Reference |
| Vehicle | High | Low | [2] |
| This compound (1 µM) | Significantly decreased | Significantly increased | [2] |
Signaling Pathway
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by this compound.
Caption: Canonical Hedgehog signaling pathway and inhibition by this compound.
Experimental Workflows and Protocols
Hedgehog Signaling Reporter Assay
This assay is used to quantify the activity of the Hedgehog pathway in response to inhibitors.
Caption: Workflow for the Hedgehog signaling reporter assay.
Detailed Protocol:
-
Cell Culture: Shh-Light II cells, which stably express a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter, are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and grown to confluence.
-
The media is then replaced with low-serum media containing a constant concentration of a Hedgehog pathway agonist (e.g., a purified N-terminal fragment of Sonic Hedgehog protein, Shh-N) and varying concentrations of this compound.
-
After a 48-hour incubation, the cells are lysed.
-
Luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
-
Data Analysis: The IC50 value is calculated by plotting the normalized luciferase activity against the log concentration of this compound and fitting the data to a four-parameter logistic equation.
In Vitro Basal Cell Carcinoma (BCC) Model
This model assesses the effect of this compound on the proliferation and apoptosis of BCC-like lesions.[2]
Detailed Protocol:
-
Explant Culture:
-
Skin punches are taken from mouse embryos and cultured in vitro.
-
To induce the formation of basaloid nests that resemble BCC, the explants are treated with a highly active form of Shh protein for 6 days.[2]
-
-
Treatment:
-
After the formation of basaloid lesions, the explants are treated with either vehicle (DMSO) or this compound at a concentration of 1 µM for an additional 48 hours.[2]
-
-
Analysis:
-
The skin punches are then fixed, embedded in paraffin, and sectioned.
-
Proliferation Assay: Sections are stained with an antibody against Proliferating Cell Nuclear Antigen (PCNA). The percentage of PCNA-positive cells within the basaloid nests is quantified.
-
Apoptosis Assay: Adjacent sections are subjected to a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells. The percentage of TUNEL-positive cells within the basaloid nests is quantified.
-
Chick Neural Plate Explant Assay
This assay confirms the inhibitory activity of this compound on Hedgehog-dependent cell fate specification in a developmental context.[2]
Detailed Protocol:
-
Explant Dissection and Culture:
-
Intermediate regions of the neural plate are dissected from early-stage chick embryos.
-
The explants are cultured in a collagen gel matrix.
-
-
Treatment:
-
Explants are treated with a combination of Shh protein and varying concentrations of this compound.
-
-
Analysis:
-
After a 22-hour incubation, the explants are fixed and stained by immunohistochemistry for the expression of ventral neural markers, such as Nkx2.2, and more dorsal markers, like Pax7. The expression patterns of these markers are indicative of the level of Hedgehog signaling activity.[2]
-
Conclusion
This compound is a well-characterized inhibitor of the Hedgehog signaling pathway with potent activity in preclinical models of basal cell carcinoma. Its mechanism of action, involving direct antagonism of Smoothened, has been clearly elucidated. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers working on novel therapies targeting aberrant Hedgehog signaling in cancer and other diseases. While early clinical trials with a topical formulation of this compound for BCC did not show clinical activity, the compound remains a valuable tool for preclinical research into the Hedgehog pathway.[5][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a small molecule inhibitor of the hedgehog signaling pathway: effects on basal cell carcinoma-like lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
CUR61414: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUR61414 is a potent, cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] It functions by selectively binding to and antagonizing the G-protein coupled receptor, Smoothened (Smo), a key transducer of the Hh signal.[1] With a Ki value of 44 nM for Smo binding and an IC50 in the range of 100-200 nM for inhibiting Hh signaling, this compound is a valuable tool for studying cellular processes regulated by this pathway.[1] Aberrant Hh signaling is implicated in the development and progression of various cancers, including basal cell carcinoma (BCC) and medulloblastoma, making its inhibitors like this compound critical for cancer research and therapeutic development.[1][3][4][5] In preclinical studies, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells that have a dependency on the Hh pathway, while notably sparing non-tumor cells.[1][2]
These application notes provide detailed protocols for the use of this compound in cell culture, including guidelines for assessing its effects on cell proliferation and apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | IC50 | Test Conditions | Reference |
| C3H 10T1/2 | Alkaline Phosphatase Assay | 0.3 µM | Inhibition of N-terminal SHH activated pathway, assessed as SAG-induced cell differentiation. | [2] |
| Ptch-null (Tera-28) | Gene Expression (Gli1) | Not Reported | Inhibition of Hh signaling. | [1] |
| Basal Cell Carcinoma-like lesions (in vitro model) | Proliferation (PCNA staining) | Not Reported | 1 µM this compound for 48 hours. | [1] |
| Basal Cell Carcinoma-like lesions (in vitro model) | Apoptosis (TUNEL assay) | Not Reported | 1 µM this compound for 48 hours. | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in organic solvents. For cell culture applications, it is recommended to prepare a concentrated stock solution that can be further diluted in culture medium to the desired final concentration.
-
Solubility:
-
DMSO: up to 40 mg/mL
-
Ethanol: up to 20 mg/mL
-
-
Procedure:
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
-
General Cell Culture Treatment Protocol
This protocol provides a general guideline for treating adherent cell lines with this compound. Specific parameters such as cell seeding density and incubation times may need to be optimized for different cell lines and experimental endpoints.
-
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Sterile multi-well plates (e.g., 96-well, 24-well, or 6-well)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells into the multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
The following day, prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete culture medium. It is crucial to maintain a final DMSO or ethanol concentration below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included.
-
Carefully aspirate the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay to be performed.
-
Following incubation, proceed with the desired downstream analysis, such as proliferation or apoptosis assays.
-
Cell Proliferation Assay (PCNA Staining)
Proliferating Cell Nuclear Antigen (PCNA) is a marker for cell proliferation. Immunohistochemical or immunofluorescent staining for PCNA can be used to assess the effect of this compound on cell division.
-
Procedure:
-
Culture and treat cells with this compound as described in the general protocol, typically on sterile glass coverslips placed in the wells of a multi-well plate. A 48-hour treatment with 1 µM this compound has been shown to be effective in reducing proliferation in a BCC model.[1]
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against PCNA, diluted in blocking buffer, overnight at 4°C.
-
The next day, wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope and quantify the percentage of PCNA-positive cells.
-
Apoptosis Assay (TUNEL Staining)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Procedure:
-
Culture and treat cells with this compound as described in the general protocol on sterile glass coverslips. A 48-hour treatment with 1 µM this compound has been shown to induce apoptosis in a BCC model.[1]
-
After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes on ice.
-
Wash the cells twice with PBS.
-
Perform the TUNEL assay according to the manufacturer's instructions of a commercially available kit. This typically involves an equilibration step followed by incubation with the TdT reaction mixture.
-
After the labeling reaction, wash the cells as recommended by the kit protocol.
-
Counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
-
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound cell culture treatment.
References
- 1. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time course analysis of apoptotic cell death during expression of hybrid lethality in hybrid tobacco cells (Nicotiana suaveolens x N. tabacum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blocking SHH/Patched interaction triggers tumor growth inhibition through Patched-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initiation of C3H/10T1/2 cell transformation by formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended CUR61414 concentration for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUR61414 is a potent, cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] It functions by directly binding to and antagonizing the activity of the Smoothened (Smo) receptor, a critical component of the Hh pathway.[1][2][4][5] This inhibition leads to the suppression of downstream signaling cascades, ultimately affecting the function of Gli transcription factors.[4][6] Aberrant activation of the Hedgehog pathway is implicated in the development of various cancers, including basal cell carcinoma (BCC).[2][3][7] this compound has been shown to selectively induce apoptosis in cancer cells and cause the regression of BCC-like lesions in preclinical models, making it a valuable tool for cancer research and drug development.[1][2][3]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 | 100-200 nM | Hedgehog Signaling Pathway Inhibition | [1][8] |
| Ki | 44 nM | Binding to Smoothened (Smo) | [1] |
| IC50 | 0.2 µM | Hh Signaling Activation (murine S12 cells) | [9] |
| IC50 | 1.5 µM | Hh Signaling Activation (human HEPM cells) | [9] |
| Effective Concentration | 1 µM | Inhibition of proliferation and induction of apoptosis in skin punch cultures with BCC-like lesions. | [2] |
Physicochemical Properties and Solubility
| Property | Value | Reference |
| Solubility in DMSO | Up to 40 mg/mL | [8] |
| Solubility in Ethanol | Up to 20 mg/mL | [8] |
| Storage of Stock Solutions | -20°C for up to 2 months (in DMSO or ethanol) | [8] |
Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of several cancers. This compound targets the Smoothened (Smo) receptor, a key transducer of the Hh signal.
Caption: Hedgehog signaling pathway and the mechanism of action of this compound.
Experimental Protocols
General Guidelines for In Vitro Experiments
1. Reagent Preparation:
-
Prepare a stock solution of this compound in sterile DMSO or ethanol.[8] For example, to make a 10 mM stock solution, dissolve 5.507 mg of this compound (MW: 550.71 g/mol ) in 1 mL of DMSO.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[8]
-
On the day of the experiment, further dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
2. Cell Culture:
-
Culture cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
The optimal cell seeding density will vary depending on the cell line and the duration of the experiment. It is crucial to determine this empirically to ensure cells are in the logarithmic growth phase during treatment.
Protocol 1: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.
Caption: Workflow for a cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. A typical concentration range to test would be from 0.1 nM to 10 µM to determine the IC50. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time, typically 48 to 72 hours.
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the results to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Protocol 2: Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound at a concentration at or above the IC50 (e.g., 1 µM) and a vehicle control for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated samples compared to the control.
Protocol 3: Western Blot Analysis for Hedgehog Pathway Inhibition
This protocol is to confirm the inhibitory effect of this compound on the Hedgehog signaling pathway by examining the expression of downstream target proteins like Gli1.
Methodology:
-
Cell Treatment and Lysis: Treat cells with an effective concentration of this compound (e.g., 200 nM - 1 µM) for a suitable duration (e.g., 24-48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody against a Hedgehog pathway target (e.g., Gli1). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities to determine the relative change in protein expression upon treatment with this compound.
In Vivo Experiments
For in vivo studies, this compound has been formulated for topical application to assess its efficacy against skin lesions.[9]
General Guidelines for Topical Formulation
-
This compound can be incorporated into a cream base for topical delivery.[9]
-
The concentration of this compound in the formulation may range from 1% to 4% (w/w).[9]
-
It is crucial to perform formulation development and stability testing to ensure the integrity and delivery of the active compound.
Disclaimer: All experimental procedures should be performed in accordance with institutional guidelines and safety regulations. The concentrations and incubation times provided are suggestions and may need to be optimized for specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. identification-of-a-small-molecule-inhibitor-of-the-hedgehog-signaling-pathway-effects-on-basal-cell-carcinoma-like-lesions - Ask this paper | Bohrium [bohrium.com]
- 4. Small-molecule modulators of the Sonic Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CUR-61414 [bio-gems.com]
- 6. mdpi.com [mdpi.com]
- 7. Implications of hedgehog signaling antagonists for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tribioscience.com [tribioscience.com]
- 9. Targeting Superficial or Nodular Basal Cell Carcinoma with Topically Formulated Small Molecule Inhibitor of Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
CUR61414: Application Notes and Protocols for a Potent Hedgehog Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUR61414 is a potent, cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] It exerts its effects by selectively binding to and antagonizing the G-protein coupled receptor, Smoothened (Smo), a key transducer of the Hh signal.[2] Aberrant activation of the Hedgehog pathway is a known driver in the development and progression of several cancers, including basal cell carcinoma and medulloblastoma.[3][4] By inhibiting this pathway, this compound can suppress proliferation and induce apoptosis in cancer cells with activated Hh signaling, making it a valuable tool for cancer research and therapeutic development.[1][5][6]
These application notes provide detailed protocols for the solubilization and in vitro application of this compound, including methodologies for assessing its effects on cell proliferation and apoptosis.
Physicochemical Properties and Solubility
This compound is a crystalline solid.[1] For experimental use, it is crucial to ensure complete solubilization. The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mg/mL (up to 100 mg/mL reported) | Hygroscopic DMSO can impact solubility; use freshly opened solvent. Ultrasonic treatment may be needed for higher concentrations. |
| Ethanol | ≤ 10 mg/mL | May require warming to fully dissolve. |
| Dimethylformamide (DMF) | 10 mg/mL | --- |
Data compiled from multiple sources.
Mechanism of Action: Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its inappropriate reactivation in adult tissues can lead to cancer. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of Smoothened (SMO). Ligand binding to PTCH relieves this inhibition, allowing SMO to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors. Activated GLI proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation, survival, and differentiation.
This compound acts as an antagonist to SMO, preventing the downstream activation of the pathway even in the presence of activating mutations in PTCH or overexpression of Hh ligands.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Equilibrate the vial of this compound powder and the DMSO to room temperature.
-
Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Under sterile conditions, add the calculated volume of DMSO to the vial of this compound.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to determine the effect of this compound on the proliferation of adherent cancer cells.
Materials:
-
Cancer cell line with an activated Hedgehog pathway
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect the culture supernatant (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Expected Results and Data Presentation
The IC₅₀ value of this compound for inhibiting Hedgehog signaling is in the range of 100-200 nM in responsive cell lines.[1][2] The potency can vary between cell lines of different origins (e.g., murine vs. human). For instance, this compound has been reported to be more potent on murine Smoothened compared to human Smoothened.
Table 2: Reported IC₅₀ Values for this compound
| Cell Line Context | Assay | IC₅₀ |
| Murine S12 cells | Gli-luciferase reporter | 0.2 µM |
| Human HEPM cells | Gli-luciferase reporter | 1.5 µM |
| Hedgehog-responsive cells | General Hh signaling inhibition | 100-200 nM |
Data compiled from multiple sources.
Experimental Workflow Visualization
The following diagram outlines the general workflow for testing the in vitro efficacy of this compound.
Troubleshooting
-
Precipitation of this compound: If the compound precipitates upon dilution in aqueous media, ensure the final DMSO concentration is kept low (typically <0.5%). Preparing intermediate dilutions in DMSO before the final dilution in media can also help.
-
Low Signal in MTT Assay: This could be due to low cell number or low metabolic activity. Optimize cell seeding density and ensure cells are in the logarithmic growth phase.
-
High Background in Apoptosis Assay: Ensure cells are handled gently during harvesting and washing to prevent mechanical damage to the cell membrane, which can lead to non-specific PI staining.
Conclusion
This compound is a valuable chemical probe for studying the Hedgehog signaling pathway and its role in cancer. The protocols provided here offer a framework for its use in cell-based assays to assess its anti-proliferative and pro-apoptotic effects. Proper handling and adherence to these protocols will contribute to obtaining reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CUR 61414, Hedgehog signaling pathway antagonist (CAS 334998-36-6) | Abcam [abcam.com]
- 3. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Hedgehog pathway targets against Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. CUR-61414 [bio-gems.com]
Application Notes and Protocols: Preparation of CUR61414 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CUR61414 is a potent, cell-permeable antagonist of the Hedgehog signaling pathway, acting as a selective binder to Smoothened (Smo) with a Ki value of 44 nM.[1] It has been shown to inhibit proliferation and induce apoptosis in tumor cells, making it a valuable tool for research in oncology and developmental biology.[2] Proper preparation of a stock solution is the first critical step for accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 550.7 g/mol | [2] |
| Appearance | Crystalline solid / Powder | [2][3][4] |
| Purity | >98% | [2][3][4] |
| Solubility in DMSO | Up to 70 mM (or 40 mg/mL) | [3][4] |
| Solubility in Ethanol | Up to 30 mM (or 20 mg/mL) | [3][4] |
| Storage (Solid) | -20°C, desiccated, stable for ≥ 2 years | [2][3][4] |
| Storage (Stock Solution) | -20°C for up to 2 months; -80°C for up to 6 months | [1][3][5] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Stock Solution Preparation Protocol (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
3.1. Calculation of Mass:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 550.7 g/mol = 5.507 mg
3.2. Step-by-Step Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For instance, add 1 mL of DMSO to 5.507 mg of this compound to achieve a 10 mM concentration.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[6][7]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 2 months) or at -80°C for long-term storage (up to 6 months).[1][3][5]
Working Solution Preparation
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired working concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6][7]
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the Hedgehog signaling pathway by targeting Smoothened.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for the preparation of this compound stock solution.
References
CUR61414 animal model dosage and administration
Application Notes and Protocols: CUR61414
Introduction
This compound is a potent, selective, orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is a known driver in several human cancers, including medulloblastoma (MB) and basal cell carcinoma (BCC).[2][3] this compound functions by binding to the seven-transmembrane domain of SMO, preventing the downstream activation of GLI transcription factors and subsequent expression of Hh target genes involved in cell proliferation and survival.[4][5][6] These application notes provide detailed protocols and guidance for the use of this compound in preclinical animal models to evaluate its anti-tumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).
Signaling Pathway
The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis.[7][5] In the "OFF" state, the receptor Patched (PTCH1) inhibits Smoothened (SMO), leading to the proteolytic cleavage of GLI transcription factors into their repressor forms.[7][4] Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, this inhibition is relieved. SMO is then free to transduce the signal, leading to the stabilization and nuclear translocation of full-length GLI activator proteins, which initiate the transcription of target genes.[1][4] this compound acts by directly inhibiting SMO, thereby keeping the pathway in the "OFF" state even in the presence of Hh ligands.
Dosage and Administration
Formulation
This compound is supplied as a powder and should be formulated fresh daily for oral administration. A recommended vehicle is 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water.
Preparation of 10 mg/mL Suspension:
-
Calculate the required amount of this compound and vehicle.
-
Wet the this compound powder with a small amount of Tween 80.
-
Gradually add the 0.5% methylcellulose solution while vortexing or sonicating to create a fine, homogenous suspension.
-
Protect from light and store at 4°C for the duration of the dosing day. Agitate well before each administration.
Recommended Dosages for Efficacy Studies
The following dosages are recommended based on preclinical studies with analogous SMO inhibitors in various mouse tumor models.[8][2] Dose-response and maximum tolerated dose (MTD) studies should be performed to optimize the dosing for specific models.
| Animal Model | Tumor Type | Dosing Route | Dosage (mg/kg) | Dosing Schedule |
| Nude Mouse | Medulloblastoma (DAOY Xenograft) | Oral Gavage | 25 | Once Daily (QD) |
| Nude Mouse | Medulloblastoma (DAOY Xenograft) | Oral Gavage | 50 | Once Daily (QD) |
| NSG Mouse | Patient-Derived Xenograft (PDX) - BCC | Oral Gavage | 50 | Once Daily (QD) |
| Ptch1+/- GEMM | Medulloblastoma (spontaneous) | Oral Gavage | 75 | Once Daily (QD) |
Dosing Volume
The maximum recommended dosing volume for oral gavage in mice is 10 mL/kg.[9][10] The volume should be calculated based on individual animal body weight.
| Body Weight (g) | Dosing Volume (µL) at 10 mg/mL |
| 20 | 200 |
| 22 | 220 |
| 24 | 240 |
| 26 | 260 |
| 28 | 280 |
| 30 | 300 |
Experimental Protocols
In Vivo Anti-Tumor Efficacy Study Workflow
Protocol: Subcutaneous Xenograft Model Efficacy Study
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Cell Implantation:
-
Tumor Monitoring and Randomization:
-
Begin caliper measurements 3-4 days post-implantation. Tumor volume (V) is calculated as: V = (Length x Width²) / 2.
-
When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).[12]
-
-
Drug Administration:
-
Group 1: Vehicle (0.5% MC, 0.2% Tween 80), administered via oral gavage once daily (QD).
-
Group 2: this compound (e.g., 50 mg/kg), administered via oral gavage once daily (QD).
-
Administer treatments for 21-28 consecutive days.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animals daily for clinical signs of toxicity (e.g., hunched posture, ruffled fur, lethargy).
-
The primary endpoint is typically tumor growth inhibition (TGI). Euthanize animals if tumors exceed 1500 mm³ or show signs of ulceration, or if body weight loss exceeds 20%.
-
-
Endpoint Analysis:
-
At the end of the study, collect terminal tumors and weigh them.
-
A portion of the tumor can be flash-frozen for PD analysis (e.g., qRT-PCR for Gli1) or fixed in formalin for immunohistochemistry.
-
Protocol: Oral Gavage Administration in Mice
This protocol must be performed by trained personnel in accordance with institutional animal care and use guidelines.[9][10]
-
Preparation:
-
Weigh the mouse to determine the correct dosing volume.[13]
-
Select an appropriate gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped for an adult mouse).[9][10]
-
Measure the needle from the tip of the mouse's nose to the last rib to determine the maximum insertion depth; mark the needle if necessary.[13]
-
Draw the prepared this compound suspension into a syringe and attach the gavage needle.
-
-
Restraint:
-
Insertion and Dosing:
-
Gently introduce the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate.[9]
-
The mouse's head should be slightly extended to create a straight line through the esophagus.[13] The needle should pass easily with no resistance; the animal will often swallow as the needle enters the esophagus.[15]
-
Do not force the needle. If resistance is met, withdraw and try again to avoid accidental entry into the trachea.[14]
-
Once the needle is properly placed, dispense the liquid smoothly and steadily.[15]
-
-
Post-Administration:
Protocol: Pharmacokinetic (PK) Study
-
Objective: To determine the key PK parameters (e.g., Cmax, Tmax, AUC, half-life) of this compound in non-tumor-bearing mice.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old (n=3 per timepoint).
-
Administration: Administer a single dose of this compound (e.g., 25 mg/kg) via oral gavage.
-
Sample Collection:
-
Plasma Processing:
-
Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Transfer plasma to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.
-
Disclaimer: These are general guidelines. All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). Researchers should optimize protocols for their specific animal models and experimental goals.
References
- 1. Pharmacological Inhibition of Sonic Hedgehog Signaling Suppresses Tumor Development in a Murine Model of Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajosr.org [ajosr.org]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. research.fsu.edu [research.fsu.edu]
- 14. instechlabs.com [instechlabs.com]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for CUR61414 Treatment in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUR61414 is a potent, cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] It selectively binds to the G-protein-coupled receptor Smoothened (Smo) with a high affinity (Ki = 44 nM), effectively antagonizing its function.[1] Aberrant activation of the Hh pathway is a known driver in the development of various cancers, including basal cell carcinoma (BCC) and medulloblastoma. By inhibiting Smo, this compound blocks the downstream signaling cascade, leading to the suppression of proliferation and induction of apoptosis in cancer cells dependent on this pathway.[1][2] These application notes provide a detailed protocol for the use of this compound in preclinical xenograft models to evaluate its in vivo anti-tumor efficacy.
Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of Smoothened (Smo). Upon ligand binding, this inhibition is relieved, allowing Smo to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation. In many cancers, mutations in PTCH or Smo lead to constitutive activation of the pathway, driving tumorigenesis. This compound acts by directly binding to and inhibiting Smo, thereby blocking the signaling cascade regardless of the status of the upstream components.
References
Application Notes and Protocols: CUR61414
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUR61414 is a potent, cell-permeable, small-molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By binding to Smo, this compound effectively inhibits the downstream signaling cascade that leads to the activation of Gli transcription factors, which are implicated in cell proliferation, differentiation, and tumorigenesis. These application notes provide detailed information on the stability and storage of this compound, along with protocols for its use in cell-based assays.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₁H₄₂N₄O₅ |
| Molecular Weight | 550.7 g/mol |
| CAS Number | 334998-36-6 |
| Appearance | Crystalline solid |
| Purity | ≥98% |
Stability and Storage
Proper storage and handling of this compound are critical to ensure its stability and efficacy in experimental settings. The following tables summarize the recommended storage conditions for the solid compound and its solutions.
Solid Compound Storage
| Condition | Temperature | Duration | Notes |
| Long-term | -20°C | ≥ 2 years | Store in a dry, dark place. |
| Shipping | Ambient | Short-term | Should be transferred to -20°C upon receipt. |
Stock Solution Stability
This compound is soluble in DMSO (up to 40 mg/mL) and ethanol (up to 20 mg/mL). It is recommended to prepare concentrated stock solutions and store them in small aliquots to avoid repeated freeze-thaw cycles.
| Solvent | Concentration | Temperature | Duration | Notes |
| DMSO | 10 mM | -20°C | Up to 2 months | Minimize exposure to light. |
| DMSO | 10 mM | -80°C | Up to 6 months | Recommended for longer-term storage of solutions.[1] |
| Ethanol | 10 mM | -20°C | Up to 2 months | Minimize exposure to light. |
Note: While general stability data is available, quantitative data from forced degradation studies (e.g., under elevated temperature, light exposure, or varying pH) is not extensively published. For critical applications, it is recommended that users perform their own stability assessments.
Mechanism of Action: Hedgehog Signaling Pathway
This compound acts as an antagonist to the Smoothened (Smo) receptor, a central component of the Hedgehog signaling pathway. The diagram below illustrates the canonical Hedgehog signaling pathway and the point of intervention for this compound.
Caption: Hedgehog signaling pathway and this compound mechanism of action.
In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits Smoothened (SMO), leading to the cleavage of Gli proteins into their repressor forms, which in turn keeps target gene transcription off. Upon binding of a Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to become active. Active SMO prevents the cleavage of Gli proteins, which then translocate to the nucleus as transcriptional activators, turning on the expression of target genes. This compound directly antagonizes SMO, thereby blocking the signaling cascade even in the presence of Hedgehog ligand or in cases of inactivating PTCH mutations.
Experimental Protocols
The following are representative protocols for assessing the activity of this compound in cell-based assays.
Protocol 1: Gli-Luciferase Reporter Assay
This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
Materials:
-
Gli-Luciferase Reporter NIH/3T3 cell line (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
Sonic Hedgehog (Shh) conditioned medium or recombinant Shh protein
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Workflow Diagram:
Caption: Workflow for a Gli-Luciferase Reporter Assay.
Procedure:
-
Cell Seeding: Seed the Gli-luciferase reporter cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Hedgehog Pathway Activation: To the appropriate wells, add 50 µL of culture medium containing Shh (e.g., recombinant Shh at a final concentration of 100 ng/mL) or a Smoothened agonist. For negative control wells, add 50 µL of medium without the activator.
-
Incubation: Incubate the plate for an additional 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the culture medium from the wells.
-
Lyse the cells and perform the luciferase assay according to the manufacturer's instructions of the chosen luciferase assay kit.
-
-
Data Analysis: Measure the luminescence using a plate-reading luminometer. The inhibitory effect of this compound is determined by the reduction in the luciferase signal in Shh-stimulated cells. Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines with aberrant Hedgehog signaling (e.g., medulloblastoma or basal cell carcinoma cell lines).
Materials:
-
Cancer cell line with activated Hedgehog signaling (e.g., Daoy, Ptch1-/- MEFs)
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Workflow Diagram:
Caption: Workflow for a Cell Proliferation (MTT) Assay.
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Allow the cells to attach by incubating for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium and add 100 µL of the diluted compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the Hedgehog signaling pathway in various biological processes and diseases. Adherence to the recommended storage and handling conditions is essential for maintaining its stability and ensuring reproducible experimental results. The provided protocols offer a framework for assessing the in vitro activity of this compound, which can be adapted to specific research needs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CUR61414 Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of CUR61414 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] It functions by directly binding to and antagonizing the 7-transmembrane protein Smoothened (Smo), a key signal transducer in the Hh pathway.[1][2] This binding prevents the activation of Smo, which in turn leads to the suppression of downstream signaling and the inhibition of Glioma-associated oncogene (Gli) transcription factors.[3][4] The ultimate effects are the inhibition of cell proliferation and the induction of apoptosis in cells with aberrant Hh pathway activation.[1][2][5]
Q2: What is the recommended concentration range for this compound in cell culture?
A2: The optimal concentration of this compound can vary significantly depending on the cell type and the species of origin. For initial experiments, we recommend a dose-response study to determine the optimal concentration for your specific cell line. Based on existing data, a starting range of 100 nM to 2 µM is advisable.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration for this compound depends on the specific endpoint of your experiment (e.g., inhibition of gene expression, induction of apoptosis). For inhibition of downstream target gene expression (e.g., Gli1), a shorter treatment of 24 to 48 hours may be sufficient. For functional endpoints such as apoptosis or significant inhibition of cell proliferation, a longer treatment of 72 hours or more may be necessary. A time-course experiment is highly recommended to determine the optimal duration for your experimental model.
Q4: What are the known differences in this compound potency between species?
A4: Yes, a significant difference in potency has been observed between murine and human cells. This compound is approximately 7.5-fold more potent in mouse cells compared to human cells.[6] This is a critical consideration when translating findings from mouse models to human cell lines.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 100-200 nM | General Hedgehog Signaling | [1] |
| 0.2 µM | Murine S12 cells (Gli-luciferase assay) | [6] | |
| 1.5 µM | Human HEPM cells (Gli-luciferase assay) | [6] | |
| Ki | 44 nM | Smoothened (Smo) binding | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Gli-Luciferase Reporter Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest.
Materials:
-
Cells stably or transiently expressing a Gli-responsive luciferase reporter construct
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle control (DMSO) and a positive control for pathway activation if applicable (e.g., Shh ligand or a Smo agonist like SAG).
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for 24-48 hours.
-
After incubation, measure luciferase activity according to the manufacturer's instructions for your chosen reagent.
-
Plot the luciferase signal against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessing Apoptosis Induction by this compound using Annexin V Staining
This protocol measures the induction of apoptosis following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
6-well tissue culture plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration (determined from Protocol 1) and a vehicle control (DMSO).
-
Incubate for a range of time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or weak inhibition of Hedgehog signaling | Cell line is not responsive to Hedgehog signaling. | Confirm that your cell line expresses key components of the Hh pathway (e.g., Ptch1, Smo, Gli1). Test with a known activator (e.g., Shh ligand or SAG) to ensure the pathway is functional. |
| This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Remember the differential potency between mouse and human cells.[6] | |
| Treatment duration is too short. | Perform a time-course experiment to assess the effect of this compound over a longer period (e.g., 24, 48, 72 hours). | |
| Mutation downstream of Smoothened. | If the cell line has a mutation in a downstream component of the pathway, such as Gli1, this compound will not be effective as it targets Smo.[7] | |
| High background in luciferase assay | Promoter leakiness. | Use a reporter construct with a minimal promoter to reduce background signal. |
| Cell density is too high. | Optimize cell seeding density to avoid overgrowth, which can lead to non-specific effects. | |
| Inconsistent results in apoptosis assay | Sub-optimal treatment duration. | Apoptosis is a dynamic process. A time-course experiment is crucial to capture the peak of apoptotic activity. |
| Cell harvesting technique. | Be sure to collect both adherent and floating cells to get an accurate measure of the total apoptotic population. |
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
Caption: Experimental workflow for optimizing this compound treatment duration in cell culture.
Caption: A logical troubleshooting guide for experiments involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CUR-61414 [bio-gems.com]
- 6. Targeting Superficial or Nodular Basal Cell Carcinoma with Topically Formulated Small Molecule Inhibitor of Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Hedgehog pathway targets against Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of CUR61414
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CUR61414. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and cell-permeable inhibitor of the Hedgehog (Hh) signaling pathway.[1] It selectively binds to the G protein-coupled receptor-like protein Smoothened (Smo) with a high affinity, thereby preventing the activation of downstream signaling components.[1][2][3] In the canonical Hh pathway, the binding of an Hh ligand to its receptor Patched (PTCH) alleviates the inhibition of Smo by PTCH.[4] Activated Smo then allows the glioma-associated oncogene homolog (GLI) transcription factors to translocate to the nucleus and activate the transcription of Hh target genes.[2][4] this compound's binding to Smo blocks this cascade.[3]
Q2: What are the known on-target effects of this compound in preclinical models?
A2: In preclinical studies, this compound has demonstrated several on-target effects related to the inhibition of the Hedgehog signaling pathway. It has been shown to arrest the proliferation of basal cells in basal cell carcinoma (BCC)-like lesions and induce apoptosis, leading to the regression of these lesions.[3][5][6] Notably, these effects were observed without affecting the surrounding healthy skin cells.[1][6][7] In mouse models, topical application of this compound inhibited skin Hh signaling, blocked the anagen phase of the hair follicle cycle, and caused existing BCCs to shrink.[8]
Q3: Have any off-target effects of this compound been reported?
A3: Based on the available literature, this compound has been shown to be a specific inhibitor of the Hedgehog signaling pathway. Studies have indicated that it does not inhibit other developmentally important signaling pathways, such as the Bone Morphogenetic Protein (BMP) and Wnt pathways.[3] Furthermore, radioligand binding assays have shown that this compound does not have significant inhibitory effects on a variety of other G protein-coupled receptors.[6] However, it is important to note that a comprehensive screen of all potential off-targets (e.g., a full kinome scan) is not publicly available.
Q4: My experimental results are not what I expected. How can I determine if this is due to an off-target effect of this compound?
A4: Unexpected experimental results can arise from various factors. To investigate the possibility of off-target effects, consider the following:
-
Dose-Response Curve: Generate a detailed dose-response curve for your observed effect. Off-target effects may occur at higher concentrations than the IC50 for Hh pathway inhibition.
-
Rescue Experiments: Attempt to rescue the observed phenotype by activating the Hh pathway downstream of Smo, for example, by overexpressing a constitutively active form of GLI. If the phenotype is rescued, it is more likely to be an on-target effect.
-
Use of a Structurally Unrelated Smo Inhibitor: Compare the effects of this compound with another Smo inhibitor that has a different chemical scaffold (e.g., Vismodegib, Sonidegib). If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Gene Expression Analysis: Analyze the expression of known Hh target genes (e.g., GLI1, PTCH1). A lack of change in these genes concurrent with your observed phenotype might suggest an off-target mechanism.[8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High cell toxicity at concentrations expected to be specific for Hh inhibition. | 1. Cell line hypersensitivity to Hh pathway inhibition. 2. Potential off-target cytotoxicity. 3. Solvent toxicity (e.g., DMSO). | 1. Confirm that the cell line's proliferation is dependent on the Hh pathway. 2. Perform a viability assay with a concentration range of this compound. 3. Test for off-target effects using the methods described in FAQ Q4. 4. Ensure the final solvent concentration is consistent across all experimental conditions and is at a non-toxic level. |
| Observed phenotype does not correlate with inhibition of Hh target gene expression. | 1. The observed phenotype is due to an off-target effect. 2. The Hh pathway in the experimental model is regulated differently. 3. The timing of the gene expression analysis is not optimal. | 1. Investigate potential off-target effects as outlined in FAQ Q4. 2. Confirm the functionality of the Hh pathway in your specific cell line or model system. 3. Perform a time-course experiment to determine the optimal time point for measuring Hh target gene expression after this compound treatment. |
| This compound shows no effect in my human cell-based assay, despite success in murine models. | 1. Differences in potency between species. 2. Poor absorption or metabolism of the compound in the specific human cells. 3. The Hh pathway is not activated in the human cells. | 1. There is a noted difference in potency, with an IC50 of 1.5µM in human HEPM cells.[8] Ensure your concentration is adequate. 2. A phase I clinical study with a topical formulation of this compound showed no clinical activity in human BCCs, potentially due to insufficient absorption.[8] Consider this possibility in your experimental setup. 3. Confirm the activation state of the Hh pathway in your human cells before treatment. |
Quantitative Data Summary
| Parameter | Value | Assay/System |
| IC50 | 100-200 nM | Hedgehog signaling pathway inhibition[1] |
| Ki | 44 nM | Binding to Smoothened (Smo)[1] |
| Specificity | No significant inhibition | BMP and Wnt signaling pathways[3] |
| Specificity | No significant effect | Variety of other G protein-coupled receptors (radioligand binding assays)[6] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects Using a Kinase Profiling Service (Hypothetical)
This protocol describes a general approach to assess the off-target effects of this compound on a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Service Selection: Choose a reputable kinase profiling service that offers a broad panel of human kinases (e.g., >400 kinases).
-
Assay Concentration: Submit the compound for screening at two different concentrations, for example, 1 µM and 10 µM, to identify potential off-target interactions at concentrations above the on-target IC50.
-
Data Analysis: The service will provide data on the percent inhibition of each kinase at the tested concentrations. Identify any kinases that are inhibited by more than a certain threshold (e.g., 50%) as potential off-targets.
-
Follow-up: For any identified off-target kinases, perform secondary assays to determine the IC50 and validate the interaction in a cellular context.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify the engagement of this compound with its target (Smo) and to identify potential off-target binding in a cellular context.
-
Cell Culture and Treatment: Culture cells known to express Smo and treat them with this compound at various concentrations, along with a vehicle control (DMSO).
-
Heating Profile: Heat the cell lysates at a range of temperatures (e.g., 40-70°C). The binding of this compound to Smo should stabilize the protein and increase its melting temperature.
-
Protein Separation and Detection: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of soluble Smo in each sample using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble Smo as a function of temperature for each concentration of this compound. A shift in the melting curve to a higher temperature indicates target engagement. This method can be adapted for proteomics-based approaches to identify other proteins that are stabilized by this compound, indicating potential off-target binding.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. identification-of-a-small-molecule-inhibitor-of-the-hedgehog-signaling-pathway-effects-on-basal-cell-carcinoma-like-lesions - Ask this paper | Bohrium [bohrium.com]
- 6. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Targeting Superficial or Nodular Basal Cell Carcinoma with Topically Formulated Small Molecule Inhibitor of Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CUR61414 Cytotoxicity and Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing CUR61414 in cytotoxicity and cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] It specifically targets Smoothened (Smo), a key transmembrane protein in the Hh pathway.[1] By binding to Smo, this compound antagonizes its activity, leading to the suppression of downstream signaling and the inhibition of Gli transcription factors.[2][3] This ultimately results in decreased proliferation and induction of apoptosis in cells where the Hedgehog pathway is aberrantly activated, such as in certain cancers.[1][2]
Q2: In which cancer types is this compound expected to be most effective?
A2: this compound is most effective in cancers driven by aberrant Hedgehog signaling. This includes tumors with mutations in the Patched-1 (PTCH1) gene, which leads to constitutive activation of the pathway.[2] It has shown significant anti-tumor efficacy in preclinical models of basal cell carcinoma (BCC) and medulloblastoma.[2][3]
Q3: What is the typical IC50 value for this compound?
A3: The half-maximal inhibitory concentration (IC50) for this compound is generally in the range of 100-200 nM in sensitive cell lines.[1] However, the exact IC50 can vary depending on the cell line, assay conditions, and duration of treatment.
Q4: Does this compound affect normal, non-cancerous cells?
A4: Studies have shown that this compound has minimal cytotoxic effects on normal cells where the Hedgehog pathway is not the primary driver of proliferation.[2] For instance, it has been observed to induce apoptosis in basal cell carcinoma-like lesions without significantly affecting the surrounding normal skin cells.[2]
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Working solutions can be prepared by diluting the stock in the appropriate cell culture medium just before use. Ensure the final DMSO concentration in the culture wells is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| Shh-light II | Mouse Fibroblasts (Hh reporter) | Luciferase Reporter Assay | 100 - 200 | [1] |
| Ptch-null cells | - | Hh Reporter Assay | Not specified, but potent inhibition observed | [2] |
Table 2: Quantitative Effects of this compound on Cell Proliferation and Apoptosis
| Cell/Tissue Model | Treatment | Assay | Endpoint Measured | Result | Reference |
| In vitro Basal Cell Carcinoma (BCC) model | 1 µM this compound (48h) | PCNA Staining | % PCNA-labeled cells per lesion | Significant reduction | [2] |
| In vitro Basal Cell Carcinoma (BCC) model | 1 µM this compound (48h) | TUNEL Assay | % TUNEL-labeled cells per lesion | Significant increase | [2] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with desired concentrations of this compound for the specified time. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA, followed by neutralization with serum-containing media).
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | Contamination of media or reagents. | Use fresh, sterile reagents. Filter-sterilize MTT solution. |
| Phenol red in the medium can interfere. | Use phenol red-free medium for the assay. | |
| Low signal or poor dynamic range | Cell seeding density is too low or too high. | Optimize cell number to ensure they are in the logarithmic growth phase during the assay. |
| Incubation time with MTT is too short. | Increase incubation time to allow for sufficient formazan formation. | |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution by pipetting up and down or shaking the plate before reading. | |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Pipetting errors. | Use calibrated pipettes and be consistent with pipetting technique. |
Apoptosis Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High percentage of necrotic cells (PI positive) in control | Harsh cell handling during harvesting. | Use gentle cell scraping or a shorter trypsinization time. Centrifuge at a lower speed. |
| Cells were overgrown or unhealthy before treatment. | Use cells in the logarithmic growth phase and ensure high viability before starting the experiment. | |
| Weak Annexin V signal | Insufficient calcium in the binding buffer. | Ensure the binding buffer contains the correct concentration of CaCl2. |
| Staining incubation time is too short. | Increase the incubation time with Annexin V. | |
| Loss of apoptotic cells during washing steps. | Be gentle during washing and centrifugation. Retain supernatants if a significant number of cells are detached. | |
| High background fluorescence | Autofluorescence of cells or compound. | Include an unstained cell control to set the baseline fluorescence. If the compound is fluorescent, analyze its spectral properties. |
| Inadequate compensation settings on the flow cytometer. | Use single-stained controls (Annexin V only and PI only) to set up proper compensation. |
Mandatory Visualizations
Signaling Pathway
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
Experimental Workflow
Caption: A generalized workflow for assessing the cytotoxicity and apoptotic effects of this compound.
References
Technical Support Center: Overcoming Resistance to CUR61414 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to the Hedgehog pathway inhibitor, CUR61414.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor that specifically targets the Smoothened (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] In the canonical Hh pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to its receptor Patched (PTCH) relieves the inhibition of PTCH on SMO.[4][5] This allows SMO to become active and initiate a downstream signaling cascade that leads to the activation of GLI transcription factors, which then translocate to the nucleus and induce the expression of genes involved in cell proliferation, survival, and differentiation.[4][6] this compound directly binds to SMO, preventing its activation and thereby blocking the entire downstream signaling cascade.[1] This inhibitory action can suppress the growth of tumors that are dependent on aberrant Hh pathway activation.[7][8]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to SMO inhibitors like this compound can arise through several mechanisms, broadly categorized as either SMO-dependent or SMO-independent.
-
SMO-Dependent Resistance:
-
SMO-Independent Resistance:
-
Downstream Genetic Alterations: Amplification or activating mutations in genes downstream of SMO, such as GLI1 and GLI2, can lead to constitutive activation of the Hh pathway, bypassing the need for SMO signaling.[10]
-
Activation of Parallel Signaling Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways that compensate for the inhibition of the Hedgehog pathway. These can include pathways like PI3K/AKT/mTOR and RAS/MEK/ERK.[11]
-
Non-Canonical Hedgehog Signaling: Activation of GLI transcription factors can occur through mechanisms that do not require SMO, rendering SMO inhibitors ineffective.[11]
-
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: To elucidate the resistance mechanism, a combination of molecular and cellular biology techniques is recommended.
-
Sanger or Next-Generation Sequencing (NGS) of the SMO gene: This will identify any point mutations that may interfere with this compound binding.
-
Gene Expression Analysis (qRT-PCR or RNA-Seq): Compare the mRNA levels of key Hedgehog pathway components (PTCH1, SMO, GLI1, GLI2, SUFU) and genes from parallel signaling pathways (e.g., AKT, ERK) between your resistant and sensitive parental cell lines. Upregulation of downstream components or parallel pathway genes in the resistant line can indicate the resistance mechanism.
-
Western Blot Analysis: Assess the protein levels and phosphorylation status of key signaling molecules (e.g., p-AKT, p-ERK) to confirm the activation of parallel pathways.
-
GLI Reporter Assays: Use a luciferase-based reporter construct driven by a GLI-responsive promoter to measure the transcriptional activity of the Hedgehog pathway. If the reporter activity remains high in the presence of this compound in your resistant cells, it suggests a resistance mechanism downstream of SMO or through a non-canonical pathway.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during experiments with this compound.
Issue 1: Loss of this compound Efficacy in Long-Term Culture
| Potential Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response assay (e.g., MTT, CellTiter-Glo) to compare the IC50 value of this compound in the current cell line to the parental, sensitive cell line. A significant increase in IC50 confirms resistance. 2. Investigate Mechanism: Follow the steps outlined in FAQ Q3 to identify the resistance mechanism. 3. Strategic Intervention: Based on the identified mechanism, consider the following: - For SMO mutations, test second-generation SMO inhibitors that may be effective against the specific mutation. - For downstream activation (e.g., GLI amplification), consider combining this compound with a GLI inhibitor (e.g., GANT61). - For parallel pathway activation, use a combination therapy approach by co-administering this compound with an inhibitor of the activated pathway (e.g., a PI3K or MEK inhibitor). |
| Cell Line Contamination or Misidentification | 1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can alter cellular responses to drugs. |
| Compound Degradation | 1. Proper Storage: Ensure this compound is stored according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.[2] 2. Fresh Working Solutions: Prepare fresh working solutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Accurate Cell Counting: Use an automated cell counter or a hemocytometer to ensure precise cell numbers are seeded in each well. 2. Homogeneous Cell Suspension: Ensure the cell suspension is thoroughly mixed before seeding to prevent clumping and uneven distribution. |
| Edge Effects in Multi-well Plates | 1. Plate Hydration: To minimize evaporation from the outer wells, fill the peripheral wells of the plate with sterile water or PBS. 2. Randomized Plating: If possible, randomize the placement of different treatment groups across the plate. |
| Pipetting Errors | 1. Calibrated Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of reagents. 2. Consistent Technique: Use a consistent pipetting technique, including pre-wetting the pipette tip and consistent speed of aspiration and dispensing. |
Quantitative Data Summary
The following tables provide a hypothetical but representative summary of quantitative data that might be generated when studying resistance to this compound.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Sensitive Line | 150 | 1.0 |
| Resistant Sub-line A (SMO Mutation) | 2500 | 16.7 |
| Resistant Sub-line B (GLI2 Amplification) | >10000 | >66.7 |
Table 2: Combination Therapy Effects on Resistant Cell Line B (GLI2 Amplification)
| Treatment | IC50 (nM) |
| This compound alone | >10000 |
| GANT61 (GLI inhibitor) alone | 8000 |
| This compound + GANT61 (1000 nM) | 1200 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Initial Culture: Culture the parental cancer cell line known to be sensitive to this compound in its recommended growth medium.
-
Dose Escalation:
-
Begin by treating the cells with this compound at a concentration equal to the IC25 (the concentration that inhibits 25% of cell growth).
-
Once the cells have adapted and are growing steadily (typically after 2-3 passages), double the concentration of this compound.
-
Continue this dose escalation process gradually over several months.
-
-
Maintenance Culture: Once the cells are able to proliferate in a high concentration of this compound (e.g., 10-20 times the original IC50), maintain the resistant cell line in this concentration of the drug to ensure the stability of the resistant phenotype.
-
Verification of Resistance: Periodically perform dose-response assays to confirm the IC50 of the resistant cell line and compare it to the parental line.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound (and/or other inhibitors for combination studies). Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Experimental Workflow for Investigating Resistance
Caption: Workflow for generating and characterizing this compound-resistant cancer cell lines.
Logical Relationship of Resistance Mechanisms
Caption: Categories of resistance mechanisms to this compound.
References
- 1. Practical Tips for Managing Hedgehog Pathway Inhibitor Side Effects [practicaldermatology.com]
- 2. editverse.com [editverse.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 9. File:Hedgehog signaling pathway.jpg - Embryology [embryology.med.unsw.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Navigating the Nuances of Serum: A Technical Guide to CUR61414 Activity in Cell Culture
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for utilizing CUR61414, a potent Hedgehog signaling pathway inhibitor, in serum-containing cell culture environments. Addressing the common challenges posed by the interaction of serum components with small molecule inhibitors, this resource offers practical solutions and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3][4] It specifically targets and binds to the Smoothened (Smo) receptor, a key transmembrane protein in the Hh pathway.[2][5][6][7] By antagonizing Smo, this compound effectively blocks the downstream signaling cascade that leads to the activation of Gli transcription factors, which are responsible for regulating genes involved in cell proliferation and survival.[7][8][9] This inhibitory action can lead to the suppression of proliferation and induction of apoptosis in cancer cells where the Hedgehog pathway is aberrantly activated.[1][3][4][6]
Q2: My cells are showing a reduced response to this compound when cultured in the presence of high serum concentrations. Why might this be happening?
Several factors related to the presence of serum can lead to a diminished effect of this compound:
-
Serum Protein Binding: Small molecule inhibitors can bind to proteins abundant in serum, such as albumin. This binding can sequester the compound, reducing its free concentration and thus its availability to interact with its target, Smo.[10]
-
Activation of Alternative Signaling Pathways: Serum is a complex mixture of growth factors and cytokines that can activate parallel or alternative signaling pathways that promote cell survival and proliferation.[11] This can sometimes mask the inhibitory effects of this compound on the Hedgehog pathway.
-
Increased Metabolism: Serum components can influence the metabolic activity of cells, potentially leading to an increased rate of metabolism and clearance of the inhibitor from the culture medium.
Q3: How can I mitigate the impact of serum on my this compound experiments?
To address the potential confounding effects of serum, consider the following strategies:
-
Serum Reduction: If your cell line can tolerate it, reducing the serum concentration (e.g., to 1-5% FBS) for the duration of the drug treatment can decrease protein binding and the influence of exogenous growth factors.[10]
-
Use of Serum-Free or Defined Media: For short-term assays, switching to a serum-free or defined medium during the treatment period can eliminate the variability introduced by serum. However, ensure that this change in media composition does not independently affect cell viability or the signaling pathway under investigation.
-
Dose-Response Experiments: Perform dose-response curves for this compound in both low-serum and high-serum conditions to quantify the extent of the serum-induced shift in IC50 values. This will help in determining the appropriate concentration of the inhibitor to use under different culture conditions.
-
Washout Steps: Before adding this compound, consider washing the cells with a serum-free medium to remove residual serum components from the culture plate.
Q4: Are there any specific cell lines or assay systems that are recommended for studying this compound activity?
The C3H/10T1/2 cell line is a well-established model for studying Hedgehog signaling and has been used in the initial screening and characterization of this compound.[1] These cells, when transfected with a Gli-responsive luciferase reporter, provide a quantitative readout of pathway activity. Additionally, cell lines with known mutations that activate the Hedgehog pathway, such as those with inactive Patched-1 (Ptch-1), are also highly relevant for testing the efficacy of this compound.[1][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in this compound IC50 values between experiments. | Inconsistent serum batches or concentrations. | Use a single, pre-tested batch of serum for a series of experiments. Perform a dose-response curve with each new batch of serum to ensure consistency. |
| This compound appears less potent than expected based on published data.[2] | High serum concentration leading to protein binding. | Reduce serum concentration during treatment or use serum-free medium for the assay. Increase the concentration of this compound to compensate for sequestration by serum proteins, based on dose-response data. |
| Cells show initial response to this compound, but then recover. | Activation of compensatory survival pathways by serum growth factors. | Investigate the activation of parallel pathways (e.g., MAPK/ERK, PI3K/Akt) using phosphoprotein analysis. Consider co-treatment with inhibitors of these compensatory pathways. |
| Inconsistent results in long-term culture experiments. | Degradation or metabolism of this compound. | Replenish the culture medium with fresh this compound at regular intervals (e.g., every 24-48 hours) during long-term experiments. |
Experimental Protocols
Protocol 1: Gli-Luciferase Reporter Assay to Determine this compound Activity
This protocol is adapted from the methods used in the initial characterization of Hedgehog pathway inhibitors.[1]
Objective: To quantitatively measure the inhibitory effect of this compound on Hedgehog pathway activation.
Materials:
-
C3H/10T1/2 cells stably transfected with a Gli-responsive luciferase reporter construct.
-
DMEM with 10% FBS, penicillin/streptomycin/glutamine.
-
Conditioned medium containing a potent form of Sonic Hedgehog (Shh).
-
This compound (stock solution in DMSO).
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Seed the C3H/10T1/2-Gli-luciferase reporter cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay.
-
Allow the cells to adhere and grow for 24 hours in DMEM with 10% FBS.
-
After 24 hours, replace the medium with low-serum DMEM (e.g., 0.5% FBS).
-
Prepare serial dilutions of this compound in the low-serum medium.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (Shh-conditioned medium without inhibitor).
-
Add Shh-conditioned medium to all wells except the negative control to stimulate the Hedgehog pathway.
-
Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase readings to cell viability (e.g., using a CellTiter-Glo assay) if significant cytotoxicity is observed.
-
Plot the dose-response curve and calculate the IC50 value of this compound.
Visualizing the Impact of Serum
The following diagrams illustrate the theoretical impact of serum on this compound activity and provide a visual guide to troubleshooting.
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Caption: Serum protein binding reduces the free concentration and bioavailability of this compound.
Caption: A logical workflow to troubleshoot experiments with diminished this compound efficacy.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a small molecule inhibitor of the hedgehog signaling pathway: effects on basal cell carcinoma-like lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. identification-of-a-small-molecule-inhibitor-of-the-hedgehog-signaling-pathway-effects-on-basal-cell-carcinoma-like-lesions - Ask this paper | Bohrium [bohrium.com]
- 5. CUR-61414 [bio-gems.com]
- 6. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
How to minimize variability in CUR61414 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving CUR61414, a potent Smoothened (SMO) antagonist that inhibits the Hedgehog (Hh) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It functions by binding to and antagonizing Smoothened (SMO), a key transmembrane protein in this pathway.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand (like Sonic Hedgehog, Shh) to its receptor Patched1 (PTCH1) alleviates the inhibition of SMO by PTCH1.[2][3] This allows SMO to activate downstream signaling, leading to the nuclear translocation of Gli family transcription factors and the expression of Hh target genes.[4][5] this compound blocks this activation of SMO, thereby inhibiting the entire downstream signaling cascade.[1]
Q2: In which cell lines can I expect to see an effect with this compound?
A2: this compound is effective in cell lines with a constitutively active Hedgehog pathway.[1] This is often due to loss-of-function mutations in PTCH1 or gain-of-function mutations in SMO.[6][7] Examples of responsive cell lines include certain medulloblastoma, basal cell carcinoma, and rhabdomyosarcoma cell lines.[3][8] It is also possible to induce Hh signaling in responsive cell lines, such as Shh LIGHT2 cells, by treatment with a Shh ligand.[9]
Q3: What are the key downstream markers to measure the effect of this compound?
A3: The most common and reliable downstream markers for Hedgehog pathway activity are the mRNA and protein levels of GLI1 and PTCH1 (which is itself a transcriptional target of the pathway).[10][11] A decrease in the expression of these genes indicates successful inhibition of the pathway by this compound. Luciferase reporter assays using a Gli-responsive promoter are also a very common and quantitative method to assess pathway inhibition.[9][12]
Troubleshooting Guide
Issue 1: High Variability in Experimental Replicates
Q: We are observing significant variability between our replicate wells/plates when treating with this compound. What could be the cause?
A: High variability can stem from several sources. Here are the most common factors and how to address them:
| Source of Variability | Recommended Solution |
| Cell Confluency | Ensure that cells are seeded at a consistent density across all wells and plates. Cell confluency can affect Hh signaling, as primary cilia, which are crucial for the pathway, are more prominent in confluent cells.[9] |
| Reagent Preparation | Prepare a master mix of this compound dilution for each experiment to minimize pipetting errors. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in media. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents. Ensure consistent incubation times for all plates. |
| Edge Effects in Plates | Edge effects can be caused by uneven temperature or evaporation. Avoid using the outer wells of the plate or fill them with sterile PBS or media to create a humidity barrier. |
| Cell Line Instability | High-passage number cells can lead to genetic drift and altered signaling responses. Use low-passage cells and regularly perform cell line authentication. |
Issue 2: Lower than Expected Potency (High IC50 Value)
Q: The calculated IC50 value for this compound is much higher than reported in the literature. Why might this be?
A: Several factors can contribute to an apparent decrease in potency:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles. |
| Assay Sensitivity | The dynamic range of your assay may be insufficient. For reporter assays, ensure the promoter is strongly induced. For qPCR, ensure your primers are efficient and specific. |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during the treatment period, if compatible with cell health. |
| Cellular Resistance | Cells can develop resistance to SMO inhibitors through mutations in the SMO drug-binding pocket or through activation of downstream components like SUFU or GLI.[7][13][14] Sequence key pathway components if resistance is suspected. |
Issue 3: Inconsistent Results in Animal Models
Q: We are seeing high variability in tumor growth inhibition in our mouse xenograft studies with this compound. How can we improve consistency?
A: In vivo experiments have additional layers of complexity that can introduce variability.
| Source of In-Vivo Variability | Mitigation Strategy |
| Drug Formulation and Delivery | Ensure the formulation of this compound is stable and allows for consistent bioavailability. Use precise dosing techniques (e.g., oral gavage, intraperitoneal injection) and ensure all animals are treated consistently. |
| Animal Health and Husbandry | Use age- and weight-matched animals from a reputable supplier. House animals in a controlled environment with consistent light/dark cycles, temperature, and diet.[12] |
| Tumor Implantation Technique | Ensure consistent tumor cell numbers and injection volumes. Implant tumors in the same anatomical location for all animals. |
| Inter-individual Variability | Even with inbred strains, there can be biological variation.[15] Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Gli-Luciferase Reporter Assay for this compound Potency Determination
This protocol describes a method to quantify the inhibitory effect of this compound on the Hedgehog pathway.
1. Cell Seeding:
- Seed Shh LIGHT2 cells (or another suitable Hh-responsive reporter cell line) in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well.
- Incubate for 24 hours at 37°C, 5% CO2.
2. Compound Treatment:
- Prepare a 10-point, 3-fold serial dilution of this compound in low-serum media (e.g., 0.5% FBS). Include a vehicle control (e.g., 0.1% DMSO).
- Add the diluted compound to the cells.
- Add a Hedgehog pathway agonist (e.g., recombinant Shh protein or a SMO agonist like SAG) to all wells except for the negative control.
- Incubate for 48 hours.
3. Luciferase Activity Measurement:
- Equilibrate the plate to room temperature.
- Prepare the luciferase reagent according to the manufacturer's instructions (e.g., Promega Bright-Glo™).
- Add the reagent to each well and incubate for 5 minutes to lyse the cells and stabilize the luminescent signal.
- Read the luminescence on a plate reader.
4. Data Analysis:
- Normalize the data by setting the average of the negative control wells to 0% activity and the average of the vehicle-treated, agonist-stimulated wells to 100% activity.
- Plot the normalized response versus the log of the this compound concentration.
- Fit the data to a four-parameter logistic curve to determine the IC50 value.
Mandatory Visualizations
Hedgehog Signaling Pathway and Inhibition by this compound
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using a luciferase reporter assay.
References
- 1. pnas.org [pnas.org]
- 2. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Pharmacological Inhibition of Sonic Hedgehog Signaling Suppresses Tumor Development in a Murine Model of Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Clinical and molecular analysis of smoothened inhibitors in Sonic Hedgehog medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog [frontiersin.org]
- 11. Hedgehog signaling activates a mammalian heterochronic gene regulatory network controlling differentiation timing across lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a hedgehog heparin-binding assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ajosr.org [ajosr.org]
CUR61414 Technical Support Center: Troubleshooting Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, storage, and potential degradation of CUR61414, a potent, cell-permeable inhibitor of the Hedgehog signaling pathway. By understanding the factors that may influence its stability, users can ensure the integrity of their experiments and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: Proper storage is crucial to maintain the stability of this compound. Recommendations vary for the compound in its solid form versus in solution.
Q2: How should I dissolve this compound?
A2: this compound is soluble in organic solvents. For biological experiments, it is common to prepare a concentrated stock solution in DMSO.
Q3: Is this compound susceptible to degradation in aqueous solutions?
Q4: Can this compound degrade upon exposure to light?
A4: Photostability data for this compound is not extensively published. However, as a general precaution for all light-sensitive compounds, it is recommended to store this compound solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, potentially related to its degradation.
| Observed Issue | Potential Cause (Degradation-Related) | Recommended Action |
| Reduced or no biological activity | This compound may have degraded due to improper storage or handling. | - Prepare a fresh stock solution of this compound from powder. - Aliquot the stock solution to minimize freeze-thaw cycles. - Prepare fresh dilutions in aqueous media for each experiment. |
| Inconsistent results between experiments | Variability in the age of the diluted this compound solution or exposure to different environmental conditions (light, temperature). | - Standardize the protocol for preparing and using this compound solutions. - Use freshly prepared dilutions for each replicate experiment. - Ensure consistent protection from light and temperature fluctuations. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) | These may represent degradation products of this compound. | - Perform a forced degradation study to identify potential degradation products. - Adjust experimental conditions to minimize the formation of these products (e.g., use of antioxidants, pH control). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| In Solvent (DMSO) | -80°C | 6 months | [1] |
| In Solvent (DMSO) | -20°C | 1 month | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | 100 mg/mL (181.59 mM) | [1] |
| Ethanol | 30 mM | [2] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies of this compound
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3] This protocol outlines a general approach that can be adapted for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Hydrolysis:
-
Acidic: Incubate the stock solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for various time points.
-
Basic: Incubate the stock solution with 0.1 M NaOH at a specified temperature (e.g., 60°C) for various time points.
-
Neutral: Incubate the stock solution with water at a specified temperature (e.g., 60°C) for various time points.
-
-
Oxidation:
-
Incubate the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for various time points.
-
-
Photostability:
-
Expose the stock solution in a photostability chamber to a specified light exposure (e.g., as per ICH Q1B guidelines).[4] A control sample should be protected from light.
-
-
Thermal Degradation:
-
Expose the solid powder of this compound to dry heat at a specified temperature (e.g., 80°C) for various time points.
-
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and quantify the parent compound and any degradation products.[3][5]
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the major degradation products using techniques like mass spectrometry to elucidate the degradation pathways.
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
Caption: Experimental workflow for assessing the degradation of this compound.
Caption: Troubleshooting decision tree for this compound degradation issues.
References
Technical Support Center: Interpreting Unexpected Phenotypes with CUR61414 Treatment
Welcome to the technical support center for CUR61414. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, a potent, cell-permeable inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Hedgehog signaling pathway. It specifically binds to and antagonizes the activity of Smoothened (SMO), a G protein-coupled receptor-like protein that is a key transducer of the Hh signal.[3] By inhibiting SMO, this compound prevents the activation of downstream GLI transcription factors, which are responsible for the expression of Hh target genes that drive cell proliferation and survival in certain cancers.
Q2: In which experimental systems is this compound expected to be effective?
A2: this compound is expected to be most effective in inhibiting the proliferation and inducing apoptosis in cancer cells where growth is driven by an activated Hedgehog pathway.[1][2][3] This is often the case in tumors with loss-of-function mutations in the Patched-1 (PTCH1) receptor or activating mutations in SMO.[3] It has been shown to be effective in preclinical models of basal cell carcinoma (BCC) and medulloblastoma.[3][4]
Q3: What are the known potency and recommended concentration ranges for this compound?
A3: The potency of this compound can vary depending on the cell line and assay conditions. The table below summarizes reported values. As a starting point for in vitro experiments, a concentration range of 100 nM to 1 µM is often used. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 100-200 nM | Hh-responsive cells | MedchemExpress |
| Kᵢ for SMO | 44 nM | N/A | MedchemExpress |
| Effective in vivo concentration | 1 µM | Mouse embryonic skin punch culture | PNAS |
Q4: Is this compound known to have off-target effects?
A4: Preclinical studies have suggested that this compound is a specific Hh pathway inhibitor with no significant inhibitory effects on other G protein-coupled receptors in radioligand binding assays.[3] It also did not appear to block other developmentally important signaling pathways like BMP and Wnt in the initial characterization.[3] However, like any small molecule inhibitor, off-target effects at higher concentrations or in specific cellular contexts cannot be entirely ruled out and should be investigated if unexpected phenotypes are observed.[5]
Understanding the Hedgehog Signaling Pathway
To effectively troubleshoot unexpected results, a clear understanding of the pathway this compound targets is essential. The diagram below illustrates the canonical Hedgehog signaling pathway and the point of inhibition by this compound.
Troubleshooting Guide for Unexpected Phenotypes
This guide is structured in a question-and-answer format to address specific issues you might encounter during your experiments with this compound.
Scenario 1: Lack of Efficacy
Q: I am not observing the expected anti-proliferative or pro-apoptotic effects of this compound in my cancer cell line, which is reported to be Hh-pathway dependent. What should I do?
A: This is a common issue that can arise from several factors. Follow this troubleshooting workflow to diagnose the problem.
Detailed Steps:
-
Verify Compound Integrity: Ensure this compound has been stored correctly at -20°C. Small molecule inhibitors can degrade over time, especially after being dissolved. Prepare a fresh stock solution from powder.
-
Confirm On-Target Pathway Inhibition: The most critical step is to verify that this compound is inhibiting the Hh pathway in your cells at the concentrations used. The most reliable method is to measure the mRNA levels of direct Hh target genes, such as GLI1 and PTCH1, which should decrease upon effective SMO inhibition. See Protocol 1 for a detailed methodology.
-
Investigate Resistance Mechanisms: If you confirm Hh pathway inhibition but still see no effect on cell viability, your cells may have developed resistance.
-
Consider Non-Canonical Signaling and Crosstalk: The Hh pathway can be activated independently of SMO through crosstalk with other signaling pathways, such as PI3K/AKT/mTOR or KRAS.[9][10] In such cases, a SMO inhibitor alone will not be effective.
Scenario 2: Unexpected Cytotoxicity
Q: I am observing significant cell death with this compound in a cell line that is considered Hh-pathway independent. Could this be an off-target effect?
A: Yes, unexpected cytotoxicity could indicate an off-target effect, especially at higher concentrations. It is also possible that the cell line has uncharacterized Hh pathway activity.
Troubleshooting Steps:
-
Confirm with a Second SMO Inhibitor: Use a structurally different SMO inhibitor (e.g., Vismodegib, Sonidegib). If the same cytotoxic effect is observed, it is more likely to be an on-target effect in a previously uncharacterized Hh-dependent line. If the cytotoxicity is unique to this compound, it is more likely an off-target effect.
-
Perform a Genetic Knockdown: Use siRNA or CRISPR to knock down SMO. If SMO knockdown phenocopies the effect of this compound, it suggests the phenotype is on-target.
-
Check for Non-Canonical Hh Signaling: Even without ligand-driven signaling, some cells can have SMO-dependent, non-canonical outputs that affect processes like cytoskeletal arrangement or cell migration.[11][12]
-
Assess General Compound Toxicity: Perform a cell viability assay (see Protocol 2 ) with a very tight dose-response curve. A steep curve can sometimes indicate non-specific toxicity.
Key Experimental Protocols
Protocol 1: Validating On-Target Hedgehog Pathway Inhibition via qPCR
Objective: To determine if this compound is inhibiting the Hedgehog pathway by measuring the mRNA expression of the downstream target gene GLI1.
Materials:
-
Hh-responsive cell line (e.g., Daoy, Ptch1+/- mouse embryonic fibroblasts)
-
This compound
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
qPCR primers for GLI1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that allows them to be ~70-80% confluent at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 100 nM, 500 nM, 1 µM) for 24 hours. Include a vehicle-only control.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA according to the manufacturer's protocol for your chosen kit.
-
Quantify RNA concentration and assess purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions in triplicate for each sample and primer set (GLI1 and housekeeping gene). A typical reaction includes: 10 µL SYBR Green Master Mix, 1 µL cDNA, 1 µL each of forward and reverse primers (10 µM stock), and 7 µL nuclease-free water.
-
Run the qPCR plate on a real-time PCR system. A standard cycling program is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[13]
-
-
Data Analysis:
-
Calculate the ΔCt for each sample (CtGLI1 - CtHousekeeping).
-
Calculate the ΔΔCt (ΔCtTreated - ΔCtVehicle).
-
Determine the fold change in gene expression using the 2-ΔΔCt method.
-
Expected Outcome: A dose-dependent decrease in GLI1 mRNA levels in this compound-treated cells compared to the vehicle control confirms on-target activity.
Protocol 2: Assessing Cell Viability and Cytotoxicity
Objective: To quantify the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent)
-
Plate reader (luminescence or absorbance)
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of media.
-
Include wells with media only for background subtraction.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the compound to the wells (in triplicate) to achieve the final desired concentrations. Include vehicle-only control wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to your experiment (e.g., 72 hours).
-
-
Assay Measurement:
-
For CellTiter-Glo®:
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly to dissolve the crystals.
-
Read absorbance at 570 nm.
-
-
-
Data Analysis:
-
Subtract the background (media only) from all readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression.
-
Expected Outcome: For a Hh-dependent cell line, you should observe a dose-dependent decrease in cell viability. For a suspected off-target effect, this assay helps quantify the cytotoxic potential.
This technical support guide provides a framework for understanding and troubleshooting unexpected results with this compound. By systematically verifying compound activity, confirming on-target pathway modulation, and considering alternative biological mechanisms, researchers can more accurately interpret their findings and advance their research.
References
- 1. Identification of a small molecule inhibitor of the hedgehog signaling pathway: effects on basal cell carcinoma-like lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. identification-of-a-small-molecule-inhibitor-of-the-hedgehog-signaling-pathway-effects-on-basal-cell-carcinoma-like-lesions - Ask this paper | Bohrium [bohrium.com]
- 3. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened [frontiersin.org]
- 8. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crosstalk between hedgehog and other signaling pathways as a basis for combination therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crosstalk of Hedgehog and mTORC1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Noncanonical Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Canonical and non-canonical Hedgehog signalling and the control of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
Validation & Comparative
A Head-to-Head Comparison of CUR61414 and Cyclopamine in Hedgehog Pathway Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of different Hedgehog (Hh) signaling pathway inhibitors is critical for advancing research and therapeutic strategies. This guide provides an objective comparison of two prominent Smoothened (SMO) antagonists: the synthetic compound CUR61414 and the naturally occurring steroidal alkaloid, cyclopamine.
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in a variety of cancers, including basal cell carcinoma (BCC) and medulloblastoma, making it a key target for anti-cancer drug development.[1][2] Both this compound and cyclopamine function by directly binding to and inhibiting Smoothened (SMO), a G protein-coupled receptor-like protein that is a central component of the Hh pathway.[3][4][5] This guide delves into a detailed comparison of their performance, supported by experimental data, to aid in the selection of the appropriate inhibitor for specific research needs.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and cyclopamine, providing a snapshot of their relative potencies. It is important to note that these values are derived from various studies and experimental conditions, which can influence the results.
| Parameter | This compound | Cyclopamine | Reference(s) |
| Target | Smoothened (SMO) | Smoothened (SMO) | [3][4] |
| IC50 (Hh Pathway Inhibition) | 100-200 nM | 46 nM (in Hh cell assay) | [3][6] |
| Binding Affinity (Ki for SMO) | 44 nM | Not explicitly stated in provided results | [3] |
| Mechanism of Action | Direct SMO antagonist | Direct SMO antagonist | [5][7] |
Signaling Pathway and Inhibitor Action
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of SMO. Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to transduce the signal downstream, ultimately leading to the activation of GLI family transcription factors (GLI1, GLI2, GLI3) and the expression of Hh target genes.[1][8] Both this compound and cyclopamine exert their inhibitory effects by directly binding to the seven-transmembrane domain of SMO, preventing its activation and subsequent downstream signaling.[5][7]
Experimental Protocols
To evaluate the efficacy of Hedgehog pathway inhibitors like this compound and cyclopamine, several key experiments are routinely performed. Below are detailed methodologies for three such assays.
Hedgehog Pathway Reporter Assay (Luciferase Assay)
This assay quantitatively measures the activity of the Hedgehog pathway by utilizing a cell line engineered to express a reporter gene (e.g., firefly luciferase) under the control of a GLI-responsive promoter.
Objective: To determine the dose-dependent inhibition of Hh pathway activation by this compound or cyclopamine.
Materials:
-
Shh-Light II cells (e.g., NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control).
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.
-
Hedgehog pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG).
-
This compound and cyclopamine stock solutions (in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Shh-Light II cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture for 16-24 hours.[9]
-
Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS in DMEM) and incubate for 4-6 hours.
-
Treatment:
-
Prepare serial dilutions of this compound and cyclopamine in the low-serum medium.
-
Add the diluted inhibitors to the respective wells.
-
To the appropriate wells (including inhibitor-treated and positive control wells), add the Hh pathway agonist (e.g., SAG at a final concentration of 100 nM or Shh-conditioned medium).[10]
-
Include negative control wells with no agonist and vehicle control wells with DMSO.
-
-
Incubation: Incubate the plate for 24-36 hours at 37°C in a 5% CO2 incubator.[9][10]
-
Lysis and Luciferase Measurement:
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.[11]
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Quantitative Real-Time PCR (qRT-PCR) for GLI1 Expression
This method measures the mRNA levels of GLI1, a direct transcriptional target of the Hedgehog pathway, to assess the extent of pathway inhibition.
Objective: To quantify the reduction in GLI1 gene expression following treatment with this compound or cyclopamine.
Materials:
-
A suitable cell line that responds to Hh signaling (e.g., medulloblastoma cells, pancreatic cancer cells).
-
Hedgehog pathway agonist (e.g., SAG).
-
This compound and cyclopamine.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for GLI1 and a housekeeping gene (e.g., GAPDH or ACTB).
-
Real-time PCR instrument.
Procedure:
-
Cell Culture and Treatment: Culture the cells in appropriate plates and treat with the Hh agonist and various concentrations of this compound or cyclopamine for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR:
-
Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers for GLI1 and the housekeeping gene.
-
Run the qPCR reactions in a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of GLI1 mRNA normalized to the housekeeping gene using the ΔΔCt method. Compare the GLI1 expression levels in inhibitor-treated cells to the agonist-only treated cells.
Chick Neural Plate Explant Assay
This ex vivo assay assesses the ability of inhibitors to block the developmental effects of Shh on neural progenitor cell differentiation.
Objective: To determine if this compound or cyclopamine can reverse the Shh-induced changes in neural marker gene expression.
Materials:
-
Fertilized chicken eggs, incubated to Hamburger-Hamilton (HH) stage 8-10.
-
Dissection tools.
-
Culture medium (e.g., F12/serum-free medium).
-
Recombinant Shh protein.
-
This compound and cyclopamine.
-
Fixative (e.g., 4% paraformaldehyde).
-
Reagents for in situ hybridization or immunofluorescence for neural markers (e.g., Pax7, Nkx2.2).[12]
-
Microscope.
Procedure:
-
Explant Dissection: Dissect the neural plate from HH stage 8-10 chick embryos. Isolate explants from the intermediate region of the neural plate.[12]
-
Culture and Treatment: Culture the explants in a medium containing a specific concentration of recombinant Shh protein, with or without various concentrations of this compound or cyclopamine.
-
Incubation: Incubate the explants for 24-48 hours.
-
Fixation and Analysis:
-
Fix the explants in 4% paraformaldehyde.
-
Perform whole-mount in situ hybridization or immunofluorescence to detect the expression of dorsal (e.g., Pax7) and ventral (e.g., Nkx2.2) neural markers.
-
-
Data Interpretation: Analyze the changes in the expression patterns of the marker genes. Effective inhibition will result in a dose-dependent suppression of the Shh-induced ventral markers (Nkx2.2) and a corresponding change in the expression of dorsal markers (Pax7).
Concluding Remarks
Both this compound and cyclopamine are potent and specific inhibitors of the Hedgehog signaling pathway, targeting SMO. While cyclopamine, a natural product, has been instrumental in elucidating the role of Hh signaling in cancer and development, its clinical use has been limited. This compound is a synthetic small molecule that also demonstrates potent inhibition of the pathway.[5] However, its clinical development was halted in early trials due to unsatisfactory results.[13][14]
The choice between this compound and cyclopamine for research purposes may depend on factors such as the specific cell type or model system, the desired potency, and the experimental context. The experimental protocols detailed in this guide provide a framework for the direct comparison and characterization of these and other Hedgehog pathway inhibitors. As research into Hh-driven cancers continues, a thorough understanding of the available chemical tools is paramount for the development of novel and effective therapeutic interventions.
References
- 1. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclopamine modulates smoothened receptor activity in a binding position dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Imperatorin Suppresses Aberrant Hedgehog Pathway and Overcomes Smoothened Antagonist Resistance via STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.stanford.edu [web.stanford.edu]
- 12. Distinct Sonic Hedgehog signaling dynamics specify floor plate and ventral neuronal progenitors in the vertebrate neural tube - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of CUR61414 and Vismodegib in Targeting the Hedgehog Signaling Pathway
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of two small molecule inhibitors of the Hedgehog (Hh) signaling pathway: CUR61414 and vismodegib. While both compounds target the Smoothened (SMO) protein, their developmental trajectories and clinical outcomes diverge significantly. This analysis synthesizes available preclinical and clinical data to offer a comprehensive overview of their respective efficacy and methodologies.
Mechanism of Action: Targeting the Hedgehog Pathway
Both this compound and vismodegib are antagonists of the Hedgehog signaling pathway, a crucial regulator of cell growth and differentiation during embryonic development.[1] In adults, aberrant reactivation of this pathway is implicated in the pathogenesis of several cancers, most notably basal cell carcinoma (BCC).[2][3]
The pathway is initiated when a Hedgehog ligand binds to the Patched-1 (PTCH1) receptor. This binding relieves PTCH1's inhibition of Smoothened (SMO), a G-protein-coupled receptor.[4] The activation of SMO leads to a signaling cascade that ultimately allows the glioma-associated oncogene homolog (GLI) transcription factors to translocate into the nucleus and activate target genes that promote cell proliferation and survival.[1] In many BCCs, mutations in PTCH1 or SMO lead to constitutive, ligand-independent activation of the pathway.[1][2]
Both this compound and vismodegib exert their therapeutic effect by binding directly to and inhibiting the SMO protein.[3][5] This action blocks the downstream signaling cascade, preventing GLI activation and thereby halting the transcription of genes that drive tumor growth.[1][5]
Figure 1. Simplified Hedgehog signaling pathway and points of inhibition by vismodegib and this compound.
Preclinical Efficacy
Both molecules showed promising results in preclinical models.
This compound: Identified through high-throughput screening, this compound is a potent, cell-permeable aminoproline compound.[5] It selectively binds to SMO with a Ki value of 44 nM and inhibits the Hedgehog pathway with an IC50 of 100-200 nM.[5] In preclinical studies using mouse models with BCC-like lesions, this compound arrested the proliferation of basal cells, induced apoptosis, and led to the complete regression of the lesions without affecting adjacent normal skin cells.[4][6]
Vismodegib: As the first-in-class SMO antagonist approved by the FDA, vismodegib's preclinical data established its potent inhibition of the Hedgehog pathway.[2][7] These studies demonstrated its ability to cause tumor regression in Hh-pathway-dependent tumor models, which paved the way for its successful clinical development.
| Compound | Target | Binding Affinity (Ki) | In Vitro Potency (IC50) | Key Preclinical Finding |
| This compound | Smoothened (SMO) | 44 nM[5] | 100-200 nM[5] | Induced apoptosis and complete regression of BCC-like lesions in mouse models.[4][6] |
| Vismodegib | Smoothened (SMO) | N/A | N/A | Showed significant tumor response in Hh-pathway-dependent cancer models.[1][8] |
Clinical Efficacy and Developmental Status
The clinical development paths of this compound and vismodegib represent a stark contrast between preclinical promise and clinical success.
This compound: Despite strong preclinical data in mouse models, the clinical translation of this compound was suspended during Phase I clinical trials due to unsatisfactory results.[7][9] One study investigating a topical formulation for superficial or nodular BCCs found no clinical activity in humans.[10] This lack of efficacy was attributed to a significant species-dependent difference in potency; this compound is 7.5-fold more potent on mouse SMO than on human SMO.[10]
Vismodegib: Vismodegib has demonstrated significant and durable clinical benefit in patients with advanced basal cell carcinoma. Its approval was based on the pivotal, international, multicenter Phase II ERIVANCE study.[8][11]
The table below summarizes the key efficacy data from the ERIVANCE trial for vismodegib.
| Indication | Patient Cohort (n) | Primary Endpoint | Objective Response Rate (ORR) - Independent Review | Median Duration of Response |
| Metastatic BCC | 33 | ORR > 10% | 33.3%[12] | 7.6 months[8] |
| Locally Advanced BCC | 63 | ORR > 20% | 47.6%[12] | 9.5 months[12] |
Data from the 12-month update of the pivotal ERIVANCE study.[12]
Experimental Protocols
Understanding the methodologies behind these findings is critical for their interpretation.
The ERIVANCE trial was a key study that established the efficacy and safety of vismodegib.[11][13]
-
Study Design: A multinational, multicenter, non-randomized, two-cohort (metastatic BCC and locally advanced BCC) study.[12][13]
-
Patient Population: Enrolled 104 patients with histologically confirmed, measurable advanced BCC.[11] The locally advanced cohort included patients for whom surgery was inappropriate (e.g., inoperable or would result in substantial deformity).[11]
-
Intervention: Patients received 150 mg of oral vismodegib once daily until disease progression or unacceptable toxicity.[8][12]
-
Primary Endpoint: Objective Response Rate (ORR), defined as the proportion of patients with a complete or partial tumor response, as assessed by an independent review facility.[13]
-
Tumor Assessment: For the metastatic cohort, tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.0. For the locally advanced cohort, a composite endpoint including tumor measurements, photographs, and histology was used.[11]
Figure 2. High-level workflow of the pivotal ERIVANCE clinical trial for vismodegib.
The preclinical efficacy of this compound was demonstrated using novel in vitro models designed to mimic BCC.[4]
-
Model System: Two systems were used: (1) Embryonic skin punches from Ptch1+/- mice treated with Sonic hedgehog (Shh) protein to induce BCC-like lesions. (2) Skin from adult Ptch1+/- mice exposed to UV radiation, which develops microscopic BCC-like lesions.[4][5]
-
Intervention: The skin explants or lesions were treated with this compound.
-
Analysis: The effects of the compound were assessed by analyzing cell proliferation and apoptosis within the basaloid nests of the lesions.[4][6] This was often measured via quantitative RT-PCR for Hh target genes like Gli1 and histological analysis for apoptotic markers.
Summary and Conclusion
The comparison between this compound and vismodegib offers a critical lesson in drug development. Both molecules are potent inhibitors of the same target, SMO, and showed significant promise in preclinical models. However, vismodegib successfully translated this promise into a clinically approved therapy for advanced BCC, demonstrating durable responses in patients.[12] In contrast, this compound failed in early clinical trials, a result likely explained by a significant species-dependent difference in potency that was not fully appreciated until human studies.[9][10]
This guide underscores the importance of validating preclinical findings in human systems early in development and highlights the challenges of translating efficacy from animal models to clinical success. Vismodegib remains a benchmark for targeted therapy in Hedgehog-driven cancers, while this compound serves as a cautionary example of the hurdles in the drug development pipeline.
References
- 1. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 2. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of a small molecule inhibitor of the hedgehog signaling pathway: effects on basal cell carcinoma-like lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficacy and safety of vismodegib in advanced basal-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Superficial or Nodular Basal Cell Carcinoma with Topically Formulated Small Molecule Inhibitor of Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. Pivotal ERIVANCE basal cell carcinoma (BCC) study: 12-month update of efficacy and safety of vismodegib in advanced BCC. [vivo.weill.cornell.edu]
- 13. Pivotal ERIVANCE basal cell carcinoma (BCC) study: 12-month update of efficacy and safety of vismodegib in advanced BCC - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity Showdown: CUR61414 Versus Other Smoothened Inhibitors in Hedgehog Pathway Modulation
A Comparative Guide for Researchers in Oncology and Developmental Biology
The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has emerged as a significant therapeutic target in oncology due to its aberrant activation in various cancers, most notably basal cell carcinoma and medulloblastoma. At the heart of this pathway lies the G protein-coupled receptor, Smoothened (Smo), making it a prime target for small molecule inhibitors. This guide provides a detailed comparison of CUR61414, a novel aminoproline-class Smo inhibitor, with other notable Smo antagonists, including the FDA-approved drugs vismodegib and sonidegib. We present a comprehensive analysis of their binding affinities, inhibitory concentrations, and the molecular basis of their specificity, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The efficacy of a Smoothened inhibitor is primarily determined by its binding affinity (Ki) to the Smo receptor and its ability to inhibit the Hedgehog signaling pathway (IC50). The following table summarizes the key quantitative data for this compound, vismodegib, and sonidegib.
| Inhibitor | Target | Binding Affinity (Ki) | Hh Pathway Inhibition (IC50) | Key Findings |
| This compound | Smoothened (Smo) | 44 nM[1] | 100-200 nM[1] | A potent, cell-permeable inhibitor that selectively binds to Smo.[1] Its clinical development was suspended during Phase I trials due to unsatisfactory results.[2] |
| Vismodegib | Smoothened (Smo) | ~13 nM (Kd) | 3 nM[3] | A second-generation cyclopamine derivative, it was the first Smo inhibitor approved by the FDA for the treatment of advanced basal cell carcinoma.[4] |
| Sonidegib | Smoothened (Smo) | Not explicitly found | 1.3 nM (mouse), 2.5 nM (human)[3] | A potent Smo antagonist approved for locally advanced basal cell carcinoma.[5][6][7] |
| Itraconazole | Smoothened (Smo) | Not explicitly found | ~800 nM | An antifungal agent with off-target activity against the Hedgehog pathway, acting on Smo via a distinct mechanism from cyclopamine.[8] |
Hedgehog Signaling Pathway and Inhibitor Action
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of the ligand, PTCH1 inhibits Smoothened (Smo), preventing its localization to the primary cilium and keeping the downstream signaling cascade inactive. Upon ligand binding, this inhibition is relieved, allowing Smo to translocate to the primary cilium and activate the GLI family of transcription factors, which then move to the nucleus to regulate the expression of target genes involved in cell proliferation and survival.[8][9] Smoothened inhibitors, such as this compound, vismodegib, and sonidegib, directly bind to the Smo receptor, preventing its activation and thereby blocking the entire downstream signaling cascade.
Caption: The Hedgehog signaling pathway and the mechanism of action of Smoothened inhibitors.
Experimental Protocols
Determination of Hedgehog Pathway Inhibition (IC50) using a GLI-Luciferase Reporter Assay
This assay is a cornerstone for quantifying the potency of Smoothened inhibitors by measuring their effect on the transcriptional activity of GLI, the final effector of the Hedgehog pathway.
1. Cell Line and Reagents:
-
Cell Line: NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (for normalization).[1][5]
-
Hedgehog Pathway Agonist: Recombinant Sonic Hedgehog (Shh) or a small molecule Smo agonist like SAG.
-
Inhibitors: this compound, vismodegib, sonidegib, and other compounds to be tested, dissolved in a suitable solvent (e.g., DMSO).
-
Luciferase Assay System: Commercially available dual-luciferase reporter assay system.
2. Assay Procedure:
-
Cell Seeding: Seed the NIH/3T3-Gli-Luc cells in a 96-well plate at a density that allows them to reach confluency on the day of the assay.
-
Serum Starvation: Prior to treatment, starve the cells in a low-serum medium for several hours to reduce basal signaling activity.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the Smoothened inhibitors for a predetermined incubation period (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Pathway Activation: Stimulate the cells with a constant concentration of a Hedgehog pathway agonist (e.g., Shh or SAG) and incubate for 24-48 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
3. Data Analysis:
-
Normalization: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
IC50 Calculation: Plot the normalized luciferase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor that causes 50% inhibition of the agonist-induced signal.
Caption: A generalized workflow for determining the IC50 of Smoothened inhibitors.
Specificity and Off-Target Effects
While this compound, vismodegib, and sonidegib are all potent Smoothened inhibitors, their specificity profiles and potential for off-target effects are critical considerations in both research and clinical settings.
This compound: Preclinical studies indicated that this compound did not exhibit significant inhibitory effects on a variety of other G protein-coupled receptors, suggesting a high degree of selectivity for Smoothened. However, detailed quantitative data from broad kinase or receptor screening panels are not publicly available.
Vismodegib and Sonidegib: The most commonly reported adverse events for both vismodegib and sonidegib, such as muscle spasms, alopecia (hair loss), and dysgeusia (taste disturbance), are considered class-related on-target effects resulting from the inhibition of Hedgehog signaling in normal tissues where the pathway plays a role in adult homeostasis (e.g., hair follicles and taste buds).[6][7][10][11] While generally considered to have a favorable safety profile, a comprehensive comparison of their off-target kinase inhibition profiles would provide a more complete picture of their specificity.
Resistance Mechanisms
A significant challenge in the clinical use of Smoothened inhibitors is the development of drug resistance. The primary mechanism of acquired resistance to both vismodegib and sonidegib is the emergence of mutations in the drug-binding pocket of the Smoothened receptor.
| Mutation | Effect on Vismodegib | Effect on Sonidegib | Notes |
| D473H | High-level resistance; significantly reduces binding affinity.[1][10] | Confers cross-resistance.[6] | One of the most well-characterized resistance mutations.[1] |
| E518A | Reduces binding affinity. | May slightly increase binding affinity. | Highlights differential interactions of inhibitors with the Smo binding pocket. |
| G497W | Confers resistance by partially obstructing the drug entry site. | Not explicitly found | A mutation associated with primary resistance to vismodegib. |
The emergence of these mutations underscores the need for the development of next-generation Smo inhibitors that can overcome these resistance mechanisms, or for combination therapies that target downstream components of the Hedgehog pathway.
Conclusion
This compound demonstrates potent and selective inhibition of the Smoothened receptor in preclinical models. When compared to the clinically approved inhibitors vismodegib and sonidegib, this compound exhibits a slightly lower potency in Hedgehog pathway inhibition. While vismodegib and sonidegib have proven clinical efficacy, their use is associated with on-target side effects and the development of resistance through mutations in the Smoothened receptor. The data presented in this guide provides a framework for researchers to compare these Smoothened inhibitors and select the most appropriate tool for their specific research needs, whether for in vitro pathway elucidation or for in vivo studies in cancer models. Further research into the off-target profiles and the efficacy of these inhibitors against a broader range of resistance mutations will be crucial for the future development of more effective and durable therapies targeting the Hedgehog pathway.
References
- 1. Smoothened Mutation Confers Resistance to a Hedgehog Pathway Inhibitor in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Tolerability of Hedgehog Pathway Inhibitors in the Treatment of Advanced Basal Cell Carcinoma: A Narrative Review of Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Hedgehog Inhibitors Sonidegib and Vismodegib for Treatment of Advanced Basal Cell Carcinoma - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. Inhibition of the hedgehog pathway in advanced basal-cell carcinoma. [vivo.weill.cornell.edu]
- 8. Disproportionality analysis comparing safety profiles of sonidegib and vismodegib based on the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CUR61414 and Sonidegib in Hedgehog Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two small molecule inhibitors of the Hedgehog (Hh) signaling pathway: CUR61414 and sonidegib. While both molecules target the Smoothened (Smo) receptor, their developmental trajectories and available data differ significantly, influencing their current standing in therapeutic research. This document aims to present an objective comparison based on available preclinical and clinical data to inform research and development decisions.
Executive Summary
This compound emerged as a potent, cell-permeable Smo antagonist with promising preclinical efficacy in basal cell carcinoma (BCC) models. However, its clinical development was halted in Phase I trials due to a lack of efficacy in human subjects, potentially attributable to formulation and species-specific potency differences. In contrast, sonidegib has successfully navigated clinical trials and gained regulatory approval for the treatment of advanced BCC. It has a well-characterized efficacy, safety, and pharmacokinetic profile from extensive clinical studies. This guide will delve into the specifics of their mechanism of action, preclinical and clinical data, and experimental methodologies.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
Both this compound and sonidegib are classified as Hedgehog pathway inhibitors.[1][2] They exert their effects by binding to and inhibiting Smoothened (Smo), a G protein-coupled receptor-like protein that is a key transducer in the Hh signaling cascade.[1][3][4] In many cancers, including BCC, mutations in the Patched (PTCH) receptor or activating mutations in Smo lead to constitutive activation of the Hh pathway, driving cell proliferation and tumor growth.[2][3] By inhibiting Smo, both this compound and sonidegib block the downstream signaling cascade that leads to the activation of GLI transcription factors, ultimately suppressing the expression of target genes involved in tumorigenesis.[2][3]
Figure 1: Simplified Hedgehog Signaling Pathway and the site of action for this compound and sonidegib.
Preclinical and Clinical Performance: A Comparative Overview
Direct head-to-head clinical trial data for this compound and sonidegib is unavailable due to the early termination of this compound's clinical development.[5] Therefore, this comparison is based on their respective preclinical and clinical findings.
Table 1: In Vitro and In Vivo Efficacy
| Parameter | This compound | Sonidegib |
| Target | Smoothened (Smo) | Smoothened (Smo) |
| Potency (IC50) | 100-200 nM (Hedgehog signaling inhibition) | Data not readily available in comparable format |
| Binding Affinity (Ki) | 44 nM (for Smo) | Data not readily available in comparable format |
| Preclinical Models | Mouse models of BCC | Allograft models of medulloblastoma, preclinical models of various cancers |
| Preclinical Efficacy | Induced apoptosis and complete regression of BCC-like lesions in mice.[3] | Demonstrated tumor suppression in various preclinical cancer models.[6] |
| Clinical Development Status | Phase I (terminated) | Approved for advanced Basal Cell Carcinoma |
Table 2: Clinical Efficacy of Sonidegib in Advanced Basal Cell Carcinoma (BOLT Study)
Data presented for the approved 200 mg once-daily dose.
| Endpoint | Locally Advanced BCC (laBCC) | Metastatic BCC (mBCC) |
| Objective Response Rate (ORR) | 56.1% (central review) | 7.7% (central review) |
| Complete Response (CR) | 5% (central review) | 0% (central review) |
| Partial Response (PR) | 38% (central review) | ~38% (central review) |
| Median Duration of Response (DoR) | 26.1 months (central review) | 24.0 months (central review) |
| Median Progression-Free Survival (PFS) | ~22 months | Data not mature |
| 2-Year Overall Survival Rate | 93.2% | 69.3% |
Data from the 30-month analysis of the BOLT study.[1][7]
Pharmacokinetics
Table 3: Pharmacokinetic Properties
| Parameter | This compound | Sonidegib |
| Administration | Topical (in clinical trial) | Oral |
| Absorption (Tmax) | Not applicable (topical) | ~2-4 hours (single dose)[8][9] |
| Bioavailability | Low penetration in human BCCs (topical) | <10% (oral)[8] |
| Protein Binding | Data not available | >99% (in plasma)[10] |
| Metabolism | Data not available | Primarily by CYP3A enzymes[8] |
| Elimination Half-life (t1/2) | Data not available | ~28 days[11] |
Safety and Tolerability
Information on the safety profile of this compound is limited due to its early-stage clinical evaluation. The topical formulation in the Phase I trial was reported to be well-tolerated, but a systemic safety profile was not established.
Sonidegib's safety profile has been extensively characterized in clinical trials. The most common adverse events (AEs) are class effects of Smo inhibitors.
Table 4: Common Adverse Events of Sonidegib (BOLT Study, 200 mg dose)
| Adverse Event | Any Grade | Grade 3/4 |
| Muscle Spasms | 54% | Not specified |
| Alopecia (Hair Loss) | 49% | Not specified |
| Dysgeusia (Taste Alteration) | 44% | Not specified |
Data from the 30-month analysis of the BOLT study.[12] Grade 3/4 AEs occurred in 43% of patients, and AEs leading to discontinuation were observed in 30.4% of patients.[1][7]
Experimental Protocols
This compound Preclinical Efficacy Assessment
The preclinical efficacy of this compound was evaluated using a combination of in vitro and in vivo models.
-
In Vitro Hedgehog Signaling Assay: A common method involves using cell lines (e.g., Shh-LIGHT2 cells) that have a Gli-responsive luciferase reporter gene. Cells are stimulated with a Hedgehog agonist (e.g., SAG), and the inhibitory effect of the compound on luciferase activity is measured to determine the IC50.
-
In Vivo BCC Model: A key in vivo model utilized mice with a genetic predisposition to develop BCC-like lesions (e.g., Ptch1+/- mice). These mice were treated topically with a this compound formulation. Efficacy was assessed by monitoring the regression of lesions, and histological analysis was performed to evaluate changes in cell proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL or cleaved caspase-3 staining).[13]
Figure 2: Conceptual workflow for the preclinical to clinical evaluation of this compound.
Sonidegib Clinical Trial Protocol (BOLT Study)
The efficacy and safety of sonidegib were established in the BOLT (Basal cell carcinoma Outcomes with LDE225 Treatment) study, a randomized, double-blind, multicenter, Phase II trial.
-
Patient Population: The study enrolled adult patients with locally advanced BCC not amenable to curative surgery or radiotherapy, or with metastatic BCC.[1]
-
Treatment Arms: Patients were randomized to receive either 200 mg or 800 mg of sonidegib orally once daily.[14]
-
Primary Endpoint: The primary endpoint was the objective response rate (ORR) as assessed by a central review committee.[14]
-
Secondary Endpoints: Secondary endpoints included duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.[14]
-
Tumor Assessment: Tumor responses were evaluated using modified Response Evaluation Criteria in Solid Tumors (mRECIST) for laBCC and RECIST 1.1 for mBCC.[12]
Conclusion
This compound and sonidegib represent two distinct outcomes in the development of Hedgehog pathway inhibitors. While this compound demonstrated significant promise in preclinical models, its failure to translate this efficacy to human clinical trials underscores the challenges of drug development, including formulation, bioavailability, and inter-species differences in drug potency. Sonidegib, on the other hand, stands as a successful example of a targeted therapy that has become a valuable treatment option for patients with advanced BCC. The extensive clinical data available for sonidegib provides a robust understanding of its efficacy, safety, and pharmacokinetic profile, making it a benchmark for future Hedgehog pathway inhibitors. For researchers in this field, the story of these two molecules offers valuable lessons in both the potential and the pitfalls of translating preclinical findings into clinical success.
References
- 1. Long‐term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30‐month analysis of the randomized phase 2 BOLT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Basal Cell Carcinoma and Hedgehog Pathway Inhibitors: Focus on Immune Response [frontiersin.org]
- 3. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Hedgehog pathway targets against Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Long-term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30-month analysis of the randomized phase 2 BOLT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential pharmacology and clinical utility of sonidegib in advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. dovepress.com [dovepress.com]
- 11. Population pharmacokinetics of sonidegib (LDE225), an oral inhibitor of hedgehog pathway signaling, in healthy subjects and in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Targeting Superficial or Nodular Basal Cell Carcinoma with Topically Formulated Small Molecule Inhibitor of Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
Comparative Efficacy of CUR61414 and Other Hedgehog Pathway Inhibitors Across Cancer Cell Lines
A comprehensive analysis of the in vitro potency of CUR61414 against various cancer cell lines reveals a complex landscape of sensitivity, particularly when compared with other inhibitors of the Hedgehog (Hh) signaling pathway. This guide provides a detailed comparison of this compound with established and experimental Hh pathway inhibitors, including vismodegib, sonidegib, and GANT61, supported by available experimental data to inform researchers and drug development professionals.
This compound is a potent, cell-permeable inhibitor of the Hedgehog signaling pathway that functions by selectively binding to the Smoothened (Smo) receptor. Initial studies have reported its half-maximal inhibitory concentration (IC50) to be in the range of 100-200 nM in reporter assays designed to measure the transcriptional activity of the Gli transcription factor, a downstream effector of Hh signaling. The binding affinity (Ki) of this compound to Smo has been determined to be 44 nM. While it has demonstrated the ability to induce apoptosis in cancer cells and cause the regression of basal cell carcinoma (BCC)-like lesions in preclinical models, its clinical development was halted during Phase I trials due to unsatisfactory results.
Quantitative Comparison of Hedgehog Pathway Inhibitor Efficacy
To provide a clear comparison of the in vitro efficacy of this compound and other Hh pathway inhibitors, the following tables summarize the available IC50 values across a panel of human cancer cell lines. It is important to note that direct comparative studies across a broad, standardized panel of cell lines are limited for this compound. The data presented is compiled from various sources and different experimental conditions, which may influence the absolute IC50 values.
| This compound | |
| Assay Type | IC50 |
| Gli-luciferase Reporter Assay | 100-200 nM |
| Vismodegib (GDC-0449) | ||
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | > 100 |
| AN3-CA | Endometrial Cancer | 93 |
| BXPC-3 | Pancreatic Cancer | 47.95 |
| IGROV-1 | Ovarian Cancer | 0.072 |
| HCE-T | Esophageal Cancer | 1.322 |
| D-542MG | Glioblastoma | 1.867 |
| Neuroblastoma Cell Lines | Neuroblastoma | > 50 |
| Caco-2 | Colon Cancer | 5-50 (Significant Gli1 inhibition) |
| Ht-29 | Colon Cancer | 5-50 (Significant Gli1 inhibition) |
| GANT61 | ||
| Cell Line | Cancer Type | IC50 (µM) |
| Jurkat | T-cell Lymphoma | 13.76 |
| Karpass299 | T-cell Lymphoma | 6.81 |
| Myla3676 | T-cell Lymphoma | 10.23 |
| HSC3 | Oral Squamous Cell Carcinoma | 36 |
| SCC4 | Oral Squamous Cell Carcinoma | 110.6 |
| JU77 | Mesothelioma | 4.02 |
| NO36 | Mesothelioma | 31.8 |
Data for sonidegib in a comparable in vitro cancer cell line panel is limited in the searched literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: The Hedgehog signaling pathway and points of inhibition.
Caption: A typical experimental workflow for evaluating Hh inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Hedgehog pathway inhibitors (e.g., this compound, vismodegib) in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis, a form of programmed cell death.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the Hedgehog pathway inhibitors for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.
Western Blot Analysis for Hedgehog Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins within the Hedgehog signaling pathway.
-
Cell Lysis: Treat cells with the inhibitors, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Hedgehog pathway proteins (e.g., SMO, GLI1, PTCH1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities relative to the loading control to determine the changes in protein expression levels following treatment.
Comparative Analysis of CUR61414 Cross-Reactivity in Signaling Pathways
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathway inhibitor CUR61414 with alternative Hedgehog (Hh) pathway modulators. The focus is on the cross-reactivity and specificity of these compounds, supported by available experimental data and detailed methodologies for key assays.
Introduction to this compound
This compound is a potent, cell-permeable small molecule inhibitor of the Hedgehog signaling pathway.[1] It functions by directly binding to and antagonizing the G protein-coupled receptor (GPCR), Smoothened (Smo), a critical component of the Hh pathway.[1] The inhibition of the Hh pathway by this compound has been reported with an IC50 of 100-200 nM, and it binds to Smo with a Ki of 44 nM.[1] Preclinical studies have demonstrated its efficacy in models of basal cell carcinoma (BCC), where it induces apoptosis in cancer cells with minimal effects on surrounding healthy tissue.[1][2] However, its clinical development was halted during Phase I trials due to undisclosed unsatisfactory results.
Cross-Reactivity Profile of this compound
The specificity of this compound has been investigated against other key signaling pathways to assess its potential for off-target effects.
G Protein-Coupled Receptors (GPCRs)
A study published in the Proceedings of the National Academy of Sciences (PNAS) reported that this compound was profiled against a panel of other GPCRs using radioligand binding assays and showed no significant inhibitory effects.[2] This suggests a high degree of selectivity for Smoothened over other members of the GPCR superfamily. Unfortunately, the specific quantitative data from these screening assays, which were presented in the supplementary information of the original publication, are not readily accessible in the public domain.
BMP and Wnt Signaling Pathways
The same PNAS study also indicated that this compound did not interfere with other critical developmental signaling pathways, namely the Bone Morphogenetic Protein (BMP) and Wnt pathways.[2] This is a crucial aspect of its specificity, as unintended interactions with these pathways can lead to significant adverse effects.
Comparison with Alternative Hedgehog Pathway Inhibitors
The primary alternatives to this compound for Hedgehog pathway inhibition fall into two main categories: other Smoothened inhibitors and inhibitors of the downstream transcription factors, GLI.
| Inhibitor | Target | Mechanism of Action | Known Off-Target Effects/Cross-Reactivity |
| This compound | Smoothened (Smo) | Direct antagonist | Reportedly no significant cross-reactivity with other GPCRs, or BMP and Wnt pathways. Specific quantitative data is not publicly available. |
| Vismodegib | Smoothened (Smo) | Direct antagonist | On-target effects in tissues with physiological Hh signaling (e.g., hair follicles, taste buds). Can cause muscle spasms, alopecia, dysgeusia.[3][4] |
| Sonidegib | Smoothened (Smo) | Direct antagonist | Similar class-related on-target effects as vismodegib.[3][4] May have a different side-effect profile in some patients.[5] |
| GANT61 | GLI1/GLI2 | Inhibition of DNA binding | Acts downstream of Smo, potentially overcoming resistance to Smo inhibitors. Off-target effects are not as extensively characterized as Smo inhibitors. |
| Arsenic Trioxide | GLI1/GLI2 | Inhibition of activity | Approved for acute promyelocytic leukemia. Its mechanism in Hh pathway inhibition is distinct from Smo antagonists. Broader toxicity profile. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound's specificity are provided below.
Radioligand Binding Assay for GPCR Selectivity
This assay is used to determine the binding affinity of a compound to a panel of GPCRs.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the target GPCR.
-
Binding Reaction: The membranes are incubated with a specific radioligand for the target GPCR and varying concentrations of the test compound (e.g., this compound).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is used to calculate the binding affinity (Ki) of the test compound for the receptor.
Wnt Signaling Luciferase Reporter Assay
This assay measures the activity of the Wnt signaling pathway.
-
Cell Culture and Transfection: Cells are co-transfected with a Wnt-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a control plasmid expressing Renilla luciferase for normalization.
-
Treatment: The transfected cells are treated with a Wnt ligand (e.g., Wnt3a) in the presence or absence of the test compound.
-
Lysis and Luminescence Measurement: After incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the Wnt pathway.
BMP Signaling Alkaline Phosphatase Assay
This assay is used to assess the activity of the BMP signaling pathway by measuring the induction of alkaline phosphatase (ALP), a downstream target.
-
Cell Culture: A suitable cell line that responds to BMP signaling (e.g., C2C12 myoblasts) is cultured.
-
Treatment: The cells are treated with a BMP ligand (e.g., BMP-2) with and without the test compound.
-
Cell Lysis: After a set incubation period, the cells are lysed to release intracellular enzymes.
-
ALP Activity Measurement: The cell lysate is incubated with a substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate), which is converted to a colored product.
-
Data Analysis: The absorbance of the colored product is measured using a spectrophotometer, which is proportional to the ALP activity. A reduction in ALP activity in the presence of the test compound suggests inhibition of the BMP pathway.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Conclusion
This compound is a highly specific inhibitor of the Hedgehog signaling pathway, targeting Smoothened. Based on available literature, it demonstrates minimal cross-reactivity with other GPCRs and does not interfere with the BMP and Wnt signaling pathways. While direct comparative cross-reactivity profiling against other Smoothened and GLI inhibitors is not extensively documented, the known side effects of approved drugs like vismodegib and sonidegib are primarily attributed to on-target inhibition of the Hedgehog pathway in various tissues. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the selectivity profile of this compound and other Hedgehog pathway modulators.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt Reporter Activity Assay [bio-protocol.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. A rapid and sensitive bioassay to measure bone morphogenetic protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Effects of CUR61414 on Gli1/2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CUR61414 with other Hedgehog (Hh) pathway inhibitors, focusing on their downstream effects on the key transcriptional mediators, Gli1 and Gli2. Experimental data is presented to objectively evaluate the performance of these molecules.
Introduction to Hedgehog Signaling and this compound
The Hedgehog signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma (BCC) and medulloblastoma. The final effectors of the canonical Hh pathway are the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3), which regulate the expression of target genes involved in cell proliferation, survival, and differentiation.
This compound is a potent, cell-permeable small molecule inhibitor of the Hedgehog signaling pathway.[1][2][3] It acts by selectively binding to Smoothened (Smo), a seven-transmembrane receptor that is a key signal transducer in the pathway.[1][2] By inhibiting Smo, this compound effectively blocks the downstream activation of Gli1 and Gli2. Notably, this compound acts downstream of the Patched-1 (Ptch-1) receptor, making it effective even in the presence of oncogenic mutations in PTCH1, which are common in BCC.[4][5] Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells and lead to the regression of BCC-like lesions in animal models.[1][4][5] However, its clinical development was halted during Phase I trials due to unsatisfactory results.[6]
Comparative Analysis of Hedgehog Pathway Inhibitors
This section compares this compound with other well-characterized Hedgehog pathway inhibitors. The comparison is categorized by their point of intervention in the signaling cascade: Smoothened (Smo) inhibitors and Gli inhibitors.
Smoothened (Smo) Inhibitors
These molecules, like this compound, target the Smoothened receptor.
| Inhibitor | Mechanism of Action | Target Binding/Potency | Downstream Effect on Gli1/2 | Clinical Status |
| This compound | Binds directly to Smoothened (Smo).[1][7] | Ki: 44 nM[1][2]; IC50: 100-200 nM for Hh pathway inhibition.[1][2] | Arrests proliferation and induces apoptosis in a Gli-dependent manner.[1][4] Specific quantitative data on Gli1/2 mRNA/protein level reduction is not readily available in published literature. | Phase I trials suspended.[6] |
| Vismodegib (GDC-0449) | Binds to Smo, inhibiting its function.[8] | High affinity and specificity for Smo.[8] | Reduces Gli1 mRNA levels in treated patients.[9] | FDA-approved for advanced BCC.[8][10] |
| Sonidegib (LDE225) | Interacts with a pocket in Smo, preventing its activation.[8] | Potent Smo antagonist. | Effectively downregulates the Hh pathway and Gli1 expression. | FDA-approved for locally advanced BCC.[8] |
| Cyclopamine | A naturally occurring steroidal alkaloid that binds to Smo.[7][11] | Serves as a foundational Hh pathway inhibitor, but with limitations in potency and bioavailability.[12] | Downregulates Gli1 and Gli2 expression.[13] In some cancer cell lines, cyclopamine has been shown to decrease Gli1 mRNA expression in a dose-dependent manner.[14] | Preclinical; clinical development halted due to poor pharmacological properties.[9] |
Gli Transcription Factor Inhibitors
These molecules act downstream of Smoothened, directly targeting the Gli transcription factors. This class of inhibitors is of particular interest for overcoming resistance to Smo inhibitors.
| Inhibitor | Mechanism of Action | Target Binding/Potency | Downstream Effect on Gli1/2 | Clinical Status |
| GANT61 | Inhibits Gli1 and Gli2 mediated transcription.[15] It is suggested to interfere with the DNA binding of Gli proteins.[16] | IC50: ~5 µM for Hh pathway inhibition in cell-based assays.[15] | Reduces mRNA and protein levels of GLI1 and GLI2.[17] In some cancer cell lines, GANT61 has been shown to significantly decrease the expression of GLI1 and PTCH1.[15][17] | Preclinical. |
| GANT58 | A Gli inhibitor with a distinct chemical structure from GANT61.[15] | IC50: ~5 µM for Hh pathway inhibition in cell-based assays.[15] | Reduces GLI1 and PTCH expression.[15] | Preclinical. |
| JC19 | A 4-methoxy-8-hydroxyquinoline derivative that impairs GLI1 and GLI2 transcriptional activity by interfering with their binding to DNA.[18][19][20] | Demonstrates potent inhibition of Gli1 and Gli2 at sub-micromolar concentrations (0.5 µM).[19] | Reduces GLI1 and GLI2 protein levels and inhibits the expression of HH target genes.[19] | Preclinical. |
| Arsenic Trioxide (ATO) | Prevents the localization of Gli2 to the primary cilium, leading to its degradation. It has also been shown to reduce GLI1 mRNA and protein levels.[16][21] | Sub-micromolar potency against Gli1/2.[21] | Significantly reduces GLI1 mRNA and protein levels.[21] | FDA-approved for acute promyelocytic leukemia; under investigation for other cancers. |
Experimental Protocols
Detailed methodologies for key experiments used to validate the downstream effects of Hedgehog pathway inhibitors on Gli1/2 are provided below.
Gli-Luciferase Reporter Assay
This assay is used to quantify the activity of the Hedgehog pathway by measuring the transcriptional activity of Gli proteins.
Principle: A reporter vector containing a firefly luciferase gene under the control of a promoter with multiple Gli binding sites is introduced into cells. Inhibition of the Hh pathway leads to a decrease in Gli-mediated transcription, resulting in a reduced luciferase signal.
Protocol:
-
Cell Seeding: Seed NIH/3T3 cells, which are responsive to Hh signaling, or a specific cancer cell line of interest into a 96-well plate at a density of 2.5 x 104 cells per well. Incubate overnight at 37°C and 5% CO2.
-
Transfection: Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).
-
Pathway Activation: Stimulate the Hedgehog pathway by adding a Smoothened agonist like SAG (Smoothened Agonist) to the wells, except for the negative control wells.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.
Quantitative Real-Time PCR (qRT-PCR) for Gli1 and Gli2 mRNA Expression
This method is used to quantify the mRNA levels of Gli1 and Gli2 following inhibitor treatment.
Protocol:
-
Cell Treatment: Plate cells and treat with various concentrations of the inhibitors and a vehicle control for 24-48 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for Gli1, Gli2, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of Gli1 and Gli2 mRNA using the ΔΔCt method, normalized to the housekeeping gene.
Western Blotting for Gli1 and Gli2 Protein Levels
This technique is used to detect and quantify the protein levels of Gli1 and Gli2.
Protocol:
-
Cell Treatment and Lysis: Treat cells with inhibitors as described for qRT-PCR. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Gli1 and Gli2 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of Gli1 and Gli2 to the loading control.
Visualizing the Molecular Interactions and Experimental Processes
Diagrams generated using Graphviz (DOT language) illustrate the key pathways and workflows discussed in this guide.
Caption: The Hedgehog signaling pathway and points of inhibition.
Caption: Workflow for validating inhibitor effects on Gli1/2.
References
- 1. Measuring Expression Levels of Endogenous Gli Genes by Immunoblotting and Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CUR-61414 [bio-gems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Unique and overlapping GLI1 and GLI2 transcriptional targets in neoplastic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Basal Cell Carcinoma and Hedgehog Pathway Inhibitors: Focus on Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. mdpi.com [mdpi.com]
- 12. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 13. Hedgehog signaling inhibitor cyclopamine induces apoptosis by decreasing Gli2 and Bcl2 expression in human salivary pleomorphic adenoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. embopress.org [embopress.org]
- 17. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. usiena-air.unisi.it [usiena-air.unisi.it]
- 19. GLI2 (R770) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. Role and inhibition of GLI1 protein in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CUR61414 in Published Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CUR61414, a small molecule inhibitor of the Hedgehog (Hh) signaling pathway, with other known inhibitors. The information is compiled from published preclinical studies to offer an objective overview of its performance, supported by available experimental data.
Overview of this compound
This compound is a novel, cell-permeable aminoproline-class compound that acts as a potent antagonist of the Hedgehog signaling pathway.[1] It selectively binds to the G-protein coupled receptor Smoothened (Smo), a key transducer of the Hh signal, thereby inhibiting the downstream signaling cascade that is aberrantly activated in certain cancers, such as basal cell carcinoma (BCC).[1][2] Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells and cause the regression of BCC-like lesions in mouse models.[1][2] However, the clinical development of this compound was suspended during Phase I trials due to unsatisfactory results.[3]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and a selection of other Hedgehog pathway inhibitors. It is important to note that these values are derived from various studies and experimental conditions may differ, warranting caution in direct cross-study comparisons.
Table 1: In Vitro Potency of Smoothened (Smo) Antagonists
| Compound | Target | Assay Type | IC50 | Ki | Cell Line/System | Reference(s) |
| This compound | Smoothened | Hh-reporter assay | 100-200 nM | 44 nM | s12 reporter cells | [1][4] |
| Vismodegib (GDC-0449) | Smoothened | Cell-free assay | 3 nM | - | - | [5] |
| Sonidegib (NVP-LDE225) | Smoothened | Cell-free assay | 1.3 nM (mouse Smo), 2.5 nM (human Smo) | - | - | [5] |
| Cyclopamine | Smoothened | Hh-reporter assay | 46 nM | - | TM3Hh12 cells | [5] |
| Jervine | Smoothened | Hh-reporter assay | 500-700 nM | - | s12 reporter cells | [6] |
| SANT-1 | Smoothened | Hh-reporter assay | 20 nM | 1.2 nM (Kd) | Shh-LIGHT2 cells | [5][7] |
Table 2: In Vitro Potency of GLI Antagonists
| Compound | Target | Assay Type | IC50 | Cell Line/System | Reference(s) |
| GANT61 | GLI1/GLI2 | GLI1-induced transcription | ~5 µM | HEK293T cells expressing GLI1 | [5] |
| GANT61 | GLI1 | Cell viability | 13.76 µM | Jurkat T-cell lymphoma | [8] |
| GANT61 | GLI1 | Cell viability | 6.81 µM | Karpass299 T-cell lymphoma | [8] |
| GANT61 | GLI1 | Cell viability | 10.23 µM | Myla3676 T-cell lymphoma | [8] |
| GANT61 | GLI1 | Cell viability | 4.48 µM | Huh7 hepatocellular carcinoma | [9] |
| GANT61 | GLI1 | Cell viability | 6.73 µM | HLE hepatocellular carcinoma | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.
Gli-Luciferase Reporter Assay
This assay is a common method to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of the Gli transcription factors.
-
Cell Culture: Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter, are cultured in appropriate media.[10]
-
Seeding: Cells are seeded into 96-well plates and grown to confluence.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) for a specified period.
-
Pathway Activation: The Hedgehog pathway is stimulated by adding a Smoothened agonist like SAG or using a conditioned medium from cells overexpressing Sonic Hedgehog (Shh).[11][12]
-
Lysis and Luciferase Measurement: After incubation, cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to Gli transcriptional activity, is measured using a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity to control for cell viability and transfection efficiency.[12]
-
Data Analysis: The IC50 value is calculated by plotting the normalized luciferase activity against the inhibitor concentration and fitting the data to a dose-response curve.
Smoothened (Smo) Competition Binding Assay
This assay determines the binding affinity of a compound to the Smoothened receptor by measuring its ability to displace a labeled ligand.
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the human Smoothened receptor.
-
Radioligand/Fluorescent Ligand: A radiolabeled or fluorescently-labeled ligand that binds to Smo, such as [³H]-cyclopamine or BODIPY-cyclopamine, is used.[13][14]
-
Competition: The prepared membranes are incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: The bound and free labeled ligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound labeled ligand is quantified. For radioligands, this is done using a scintillation counter. For fluorescent ligands, a fluorescence plate reader is used.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.[14]
Mandatory Visualization
Hedgehog Signaling Pathway and Inhibition
Experimental Workflow for Inhibitor Screening
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]
- 4. tribioscience.com [tribioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. GLI1 inhibitor GANT61 exhibits antitumor efficacy in T-cell lymphoma cells through down-regulation of p-STAT3 and SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GANT61, an inhibitor of Gli1, inhibits the proliferation and migration of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellosaurus cell line Shh Light II (CVCL_2721) [cellosaurus.org]
- 11. benchchem.com [benchchem.com]
- 12. web.stanford.edu [web.stanford.edu]
- 13. pnas.org [pnas.org]
- 14. giffordbioscience.com [giffordbioscience.com]
Benchmarking CUR61414 Against Next-Generation Hedgehog Pathway Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has been implicated in the pathogenesis of various cancers when aberrantly activated. This has led to the development of Hh pathway inhibitors as a promising class of anti-cancer agents. CUR61414 is a novel, potent, and cell-permeable small molecule inhibitor of the Hh pathway. This guide provides an objective comparison of this compound's performance against next-generation Hh inhibitors, supported by available experimental data, to aid researchers in their drug development and discovery efforts.
Introduction to Hedgehog Pathway Inhibition
The canonical Hh signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Ligand binding to PTCH relieves this inhibition, allowing SMO to transduce the signal downstream, ultimately leading to the activation of GLI family transcription factors and the expression of Hh target genes. Dysregulation of this pathway, often through mutations in PTCH or SMO, can lead to uncontrolled cell proliferation and tumorigenesis.
First-generation Hh inhibitors, such as vismodegib and sonidegib, primarily target SMO and have been approved for the treatment of basal cell carcinoma (BCC). However, the emergence of resistance, frequently driven by mutations in SMO (e.g., D473H), has necessitated the development of next-generation inhibitors with improved efficacy against both wild-type and mutant forms of SMO.
This compound is an aminoproline-class compound that selectively binds to SMO, thereby inhibiting the Hh signaling pathway.[1] This guide benchmarks this compound against key next-generation Hh inhibitors: vismodegib, sonidegib, glasdegib, and taladegib.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and next-generation Hh inhibitors. It is important to note that the data has been compiled from various sources and direct head-to-head comparisons in a single study are limited.
Table 1: In Vitro Potency of Hedgehog Pathway Inhibitors
| Inhibitor | Target | Assay | IC50 (nM) | Ki (nM) | Key Findings |
| This compound | SMO | Hh-responsive reporter assay | 100-200[2] | 44[1] | Potent inhibitor of Hh-induced activity.[2] |
| Vismodegib | SMO | Gli-luciferase reporter assay | ~3 | N/A | First-in-class FDA-approved SMO inhibitor.[3] |
| Sonidegib | SMO | Hh-mediated reporter gene assay | ~1.3-2.5 | N/A | FDA-approved SMO inhibitor for advanced BCC. |
| Glasdegib | SMO | In vitro SMO inhibition | 5[4] | N/A | Potent and selective SMO inhibitor.[4] |
| Taladegib | SMO | Hh signaling in DAOY and C3H10T1/2 cells | Potent inhibition | N/A | Effective against vismodegib-resistant SMO D473H mutant.[3] |
Table 2: Efficacy Against Resistant SMO Mutants
| Inhibitor | SMO D473H Mutant Activity | Key Findings |
| This compound | Data not available | |
| Vismodegib | Reduced affinity[3] | Resistance observed in patients with SMO D473H mutation.[5] |
| Sonidegib | Ineffective[6] | Cross-resistance with vismodegib in patients with SMO mutations.[7] |
| Glasdegib | Potentially different binding site, resistance not yet reported.[8] | |
| Taladegib | Effective inhibitor[3] | Overcomes resistance conferred by the SMO D473H mutation.[9] |
Table 3: In Vivo Efficacy in Preclinical Models
| Inhibitor | Animal Model | Cancer Type | Key Findings |
| This compound | Ptch+/- mouse model | Basal Cell Carcinoma (BCC)-like lesions | Suppressed proliferation and induced apoptosis of basaloid nests.[2] |
| Vismodegib | Ptch1+/-;p53-/- mouse model | Medulloblastoma | Induced tumor regression. |
| Sonidegib | Mouse medulloblastoma model | Medulloblastoma | Showed anti-tumor activity. |
| Glasdegib | Xenograft models | Hematologic malignancies | Reduced leukemic stem cell burden.[10] |
| Taladegib | Ptch+/- p53-/- transgenic mice | Medulloblastoma | Reduced tumor proliferation and induced apoptosis.[3] |
Experimental Protocols
Gli-Luciferase Reporter Assay
This cell-based assay is a common method to screen for and characterize Hh pathway inhibitors. It utilizes a cell line engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter. Inhibition of the Hh pathway results in a decrease in luciferase expression, which can be quantified by measuring luminescence.
Materials:
-
Hh-responsive reporter cell line (e.g., Shh-LIGHT2 cells, a NIH/3T3 cell line with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter).
-
Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).
-
Hh pathway agonist (e.g., Shh conditioned medium or Purmorphamine).
-
Test compounds (e.g., this compound and other Hh inhibitors).
-
96-well white, clear-bottom cell culture plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Hh-responsive reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with a low-serum medium. Add serial dilutions of the test compounds to the wells. Include appropriate vehicle controls.
-
Pathway Activation: After a pre-incubation period with the compounds (e.g., 1-2 hours), add the Hh pathway agonist to all wells except for the negative control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.
Smoothened (SMO) Binding Assay
This assay directly measures the binding affinity of a compound to the SMO receptor. A common method is a competition binding assay using a radiolabeled or fluorescently labeled ligand that is known to bind to SMO.
Materials:
-
Cell membranes prepared from cells overexpressing the SMO receptor.
-
Radiolabeled SMO ligand (e.g., [3H]-cyclopamine) or fluorescently labeled SMO ligand.
-
Test compounds.
-
Assay buffer.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the labeled SMO ligand, and varying concentrations of the test compounds. Include wells for total binding (labeled ligand only) and non-specific binding (labeled ligand plus a high concentration of an unlabeled SMO antagonist).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from unbound ligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.
-
Detection:
-
For radioligand binding: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
For fluorescent ligand binding: Measure the fluorescence of the filters using a fluorescence plate reader.
-
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the Ki value.
Visualizations
Hedgehog Signaling Pathway
Caption: The Hedgehog signaling pathway and the point of intervention for SMO inhibitors.
Experimental Workflow for In Vitro Comparison
Caption: A generalized experimental workflow for the in vitro comparison of SMO inhibitors.
Logical Relationship of Hh Inhibitor Generations and Resistance
Caption: The relationship between Hh inhibitor generations and mechanisms of resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symc.edu.cn [symc.edu.cn]
- 5. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Next-Generation Hedgehog/GLI Pathway Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Next-Generation Hedgehog/GLI Pathway Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CUR61414: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling CUR61414, understanding the proper disposal procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety and logistical information for the disposal of this compound.
Immediate Safety and Handling Precautions
According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic if swallowed (Oral, Category 3)[1]. Therefore, stringent safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE): All personnel handling this compound must use appropriate PPE to prevent exposure. This includes:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant protective gloves.[1]
-
Body Protection: Impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.[1]
In the event of exposure, it is imperative to have an accessible safety shower and eye wash station[1].
Step-by-Step Disposal Plan
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations[1]. The following steps provide a general operational plan that should be adapted to meet the specific requirements of your institution and locality.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Ensure the waste container is in good condition and compatible with the chemical.
-
Keep the container tightly sealed when not in use.
-
Store the waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].
-
-
Collection and Removal:
-
Schedule a pickup with your institution's licensed hazardous waste disposal service.
-
Provide the disposal service with the Safety Data Sheet for this compound to ensure they have all necessary handling information.
-
-
Documentation:
-
Maintain a detailed log of the amount of this compound waste generated and the date of disposal.
-
Retain all documentation related to the disposal for regulatory compliance.
-
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 334998-36-6 | [1] |
| Molecular Formula | C31H42N4O5 | [1] |
| Molecular Weight | 550.69 g/mol | [1] |
| GHS Classification | Acute toxicity, oral (Category 3) | [1] |
| Hazard Statement | H301: Toxic if swallowed | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols Cited
This document does not cite specific experimental protocols but provides safety and disposal information based on the Safety Data Sheet for this compound.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for CUR61414
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of CUR61414, a potent smoothened (SMO) antagonist. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as acutely toxic if swallowed . It is imperative that the following personal protective equipment be used at all times when handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn if there is a risk of splashing. | Protects eyes from contact with the powdered form of the chemical or from splashes of solutions containing the chemical. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Double gloving is advised. | Prevents skin contact with the chemical. Given the lack of specific glove compatibility data, nitrile or neoprene gloves offer broad protection against a range of chemicals. Change gloves immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a certified chemical fume hood. Use a NIOSH-approved respirator with a particulate filter if weighing or handling large quantities outside of a fume hood, or if aerosolization is possible. | A chemical fume hood provides adequate ventilation and containment. If a fume hood is not available or if there is a risk of inhaling dust, respiratory protection is necessary. |
Safe Handling Procedures
Adherence to the following step-by-step procedures is mandatory to ensure safety during the handling of this compound.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Plan for this compound
| Incident | Procedure |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while under the safety shower. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. If the person is conscious and able to swallow, have them rinse their mouth with water. 3. Seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel if available. |
| Inhalation | 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention. |
| Small Spill | 1. Restrict access to the area. 2. Wearing appropriate PPE, cover the spill with an absorbent material. 3. Gently sweep the absorbed material into a designated hazardous waste container. 4. Decontaminate the spill area. |
| Large Spill | 1. Evacuate the laboratory immediately. 2. Alert others in the vicinity and notify your institution's Environmental Health and Safety (EHS) department. 3. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Logical Flow for this compound Waste Disposal
Caption: Waste disposal workflow for this compound.
Key Disposal Steps:
-
Segregation: Separate solid and liquid waste streams into their respective containers.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".
-
Containment: Use containers that are compatible with the waste and are securely sealed to prevent leaks.
-
Storage: Store waste in a designated, secure area away from incompatible materials.
-
Pickup: Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety protocols, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
